(+)-Decursin
Description
Decursin has been reported in Angelica gigas, Phlojodicarpus villosus, and other organisms with data available.
activates protein kinase C; isolated from the root of Angelica gigas; RN given for (S)-isomer; structure in first source
Properties
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974706 | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-25-6 | |
| Record name | (+)-Decursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling (+)-Decursin: A Technical Guide to its Source, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Decursin, a pyranocoumarin found predominantly in the roots of the Korean medicinal herb Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary source of this compound and detailed methodologies for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Angelica gigas Nakai, a perennial plant native to Korea, has been a staple in traditional medicine for centuries. Its roots are a rich source of bioactive compounds, with this compound being one of the most prominent. This compound has demonstrated a range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The growing interest in this compound necessitates standardized and efficient protocols for its isolation to facilitate further research and potential clinical applications. This guide presents a compilation of optimized extraction and purification techniques and explores the molecular pathways through which this compound exerts its biological effects.
Source Material: Angelica gigas Nakai
The primary and most commercially viable source of this compound is the dried root of Angelica gigas Nakai. The concentration of decursin in the roots can vary depending on factors such as the plant's age, cultivation conditions, and harvesting time. For optimal yields, it is recommended to use high-quality, authenticated dried roots, which are typically powdered to increase the surface area for efficient extraction.
Extraction of this compound from Angelica gigas
Several methods have been developed for the extraction of this compound from Angelica gigas roots, each with its own advantages in terms of efficiency, solvent usage, and scalability. The choice of method often depends on the desired yield, purity, and available laboratory equipment.
Conventional Solvent Extraction
Conventional solvent extraction remains a widely used method due to its simplicity and effectiveness. Ethanol is a common solvent of choice, with varying concentrations being optimal for decursin extraction.
Table 1: Comparison of Conventional Solvent Extraction Methods for this compound
| Solvent | Extraction Time | Temperature | Decursin Yield (mg/g) | Reference |
| 100% Ethanol | Not Specified | Not Specified | 3.34 | [1] |
| 50% Ethanol | Not Specified | Not Specified | 3.14 | [1] |
| Distilled Water | Not Specified | Not Specified | 0.18 | [1] |
| 60% Ethanol | 12 hours | -20°C | >95% purity | [2] |
Ionic Liquid-Based Extraction
Ionic liquids (ILs) have emerged as green and efficient alternatives to traditional organic solvents. They offer advantages such as low volatility, high thermal stability, and tunable solvent properties.
Table 2: Ionic Liquid-Based Extraction of this compound
| Ionic Liquid | Solid-to-Liquid Ratio | Temperature | Time (min) | Decursin Yield (mg/g) | Reference |
| (BMIm)BF₄ | 1 g / 6.5 mL | 60°C | 120 | 43.32 | [3] |
| (BMIm)Tf₂N | 1 g / 6 mL | 20°C | 120 | 35.00 | [3] |
| (BMIm)PF₆ | 1 g / 6 mL | 20°C | 120 | 26.10 | [3] |
Subcritical-Water Extraction (SWE)
Subcritical-water extraction is an environmentally friendly technique that uses water at elevated temperatures and pressures to extract compounds.
Table 3: Subcritical-Water Extraction of this compound
| Temperature | Time (min) | Stirring Speed (rpm) | Decursin Yield (mg/g) | Reference |
| 190°C | 15 | 200-250 | 17.77 | [4] |
| 190°C | 15 | 0 | 8.36 | [4] |
| 190°C | 15 | 100-125 | 10.51 | [4] |
| 190°C | 15 | 300-375 | 6.66 | [4] |
Experimental Protocols
Protocol for Ionic Liquid-Based Extraction and Crystallization
This protocol is based on a highly efficient method for obtaining high-purity this compound.
Materials:
-
Dried and powdered roots of Angelica gigas
-
1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF₄)
-
Deionized water (DW)
-
Stirrer with temperature control
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Extraction:
-
Combine 1 g of powdered Angelica gigas root with 6.5 mL of (BMIm)BF₄ in a reaction vessel.
-
Stir the mixture at 500 rpm for 120 minutes at a constant temperature of 60°C.
-
After extraction, filter the mixture to separate the solid residue from the IL extract.
-
-
Crystallization:
-
Add deionized water to the IL extract to act as an anti-solvent, inducing the crystallization of decursin and decursinol angelate.
-
Allow crystallization to proceed until a significant amount of precipitate is formed.
-
Collect the crystals by filtration.
-
-
Analysis:
-
Dissolve a small sample of the crystals in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC to determine the purity of this compound. The recovery rate and total purity of decursin and decursinol angelate have been reported to be greater than 97% with this method.[3]
-
Protocol for Purification by Column Chromatography
Following initial extraction, column chromatography is essential for isolating this compound to a high degree of purity.
Materials:
-
Crude extract of Angelica gigas
-
Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)
-
Solvent system (e.g., hexane-ethyl acetate gradient for normal-phase; methanol-water or acetonitrile-water gradient for reversed-phase)
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the mobile phase, starting with a low polarity (for normal-phase) or high polarity (for reversed-phase) solvent.
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Pool the fractions containing the pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound. Purity can be confirmed by HPLC analysis, with reports of achieving 99.97% purity for decursin.[2]
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Decursin has been shown to inhibit this pathway, which is often hyperactivated in cancer cells.[5][6][7] Molecular docking analyses have suggested a strong binding affinity of decursin to the inhibitory targets of PI3K.[6]
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a key role in immunity and inflammation. Decursin has been reported to modulate this pathway, contributing to its anti-inflammatory effects.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for regulating cell growth, differentiation, and stress responses. Decursin has been shown to influence this pathway, with context-dependent effects on different MAPKs like ERK, p38, and JNK. For instance, in some contexts, decursin upregulates ERK signaling while downregulating the p38 pathway.[8]
Conclusion
This compound from Angelica gigas Nakai represents a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its sourcing, along with comprehensive protocols for its extraction and purification, supported by quantitative data from various methodologies. Furthermore, the elucidation of its inhibitory and modulatory effects on key signaling pathways such as PI3K/AKT/mTOR, JAK/STAT, and MAPK provides a foundation for understanding its mechanism of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into its pharmacological properties and clinical efficacy is warranted.
References
- 1. HPLC Analysis and Extraction Methods of Decursin and Decursinol Angelate in Angelica gigas Roots -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Separation of Decursin and Decursinol Angelate from Angelica gigas Nakai using Ionic Liquid, (BMIm)BF4, Combined with Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activities of (+)-Decursin Beyond Anticancer Applications
This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, a pyranocoumarin predominantly isolated from the roots of Angelica gigas. While its anticancer properties are well-documented, this guide focuses on its significant therapeutic potential in other key areas: neuroprotection, anti-inflammation, metabolic regulation, and cardio- and hepato-protection.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.
Mechanism of Action: Inhibition of NF-κB Signaling
This compound suppresses inflammation by preventing the activation of NF-κB. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), decursin blocks the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and matrix metalloproteinase-9 (MMP-9).[1][2] This inhibitory effect has been observed in various cell types, including macrophages and microglial cells.[1]
Additionally, decursin's anti-inflammatory effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is often upstream of NF-κB activation.[3][4]
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |
| RAW264.7 | LPS | MMP-9 Expression | < 60 µM | Dose-dependent suppression | [2] |
| RAW264.7 | LPS, poly(I:C) | NF-κB Luciferase Activity | 10 µM | Significant inhibition | [1] |
| RAW264.7 | LPS, poly(I:C) | NF-κB Luciferase Activity | 40 µM | Stronger inhibition | [1] |
| BV-2 microglia | LPS (100 ng/ml) | Nitric Oxide (NO) Production | 1 - 50 µM | Dose-dependent inhibition | [1] |
| Chondrocytes | IL-1β | PGE2, IL-6, TNF-α, COX-2, iNOS | 1, 5, 10 µM | Dose-dependent decrease | [5] |
Key Experimental Protocols
NF-κB Luciferase Reporter Assay [1]
-
Cell Line: RAW264.7 murine macrophages.
-
Transfection: Cells are transiently transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with four tandem repeats of the NF-κB binding site. A co-transfection with a Renilla luciferase construct (e.g., pRL-TK) is used as an internal control for transfection efficiency.
-
Treatment: Transfected cells are pre-treated with this compound (e.g., 10 or 40 µM) for 2 hours.
-
Stimulation: Cells are then stimulated with an inflammatory agent like LPS or poly(I:C) for 6 hours.
-
Analysis: Cell lysates are collected, and luciferase activity is measured using a Dual-Luciferase Reporter Assay System. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB activation.
Immunofluorescence for NF-κB p65 Subunit Translocation [1]
-
Cell Culture: RAW264.7 cells are cultured on sterile cover slips.
-
Treatment and Stimulation: Cells are pre-treated with this compound (e.g., 80 µM) for 3 hours before being stimulated with LPS (1 µg/ml).
-
Fixation and Permeabilization: At various time points, cells are fixed with 4% formaldehyde, washed, and then permeabilized with 1% Triton X-100.
-
Staining: Cells are incubated with an anti-p65 monoclonal antibody, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with Hoechst stain.
-
Imaging: The subcellular localization of the p65 subunit is visualized using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus.
Neuroprotective Activity
This compound demonstrates significant neuroprotective effects, particularly relevant to neurodegenerative diseases like Alzheimer's disease. Its mechanisms include combating oxidative stress, inhibiting acetylcholinesterase, and reducing neuroinflammation.
Mechanism of Action: Antioxidant and Anti-amyloidogenic Effects
A primary neuroprotective mechanism of this compound is its ability to counteract oxidative stress induced by amyloid-beta (Aβ) peptides.[6] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to neutralize reactive oxygen species (ROS) and protect neuronal cells from Aβ-induced cytotoxicity.[6] Furthermore, studies have shown that this compound can inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[7]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Decursin inhibits induction of inflammatory mediators by blocking nuclear factor-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Decursin: A Technical Guide to its Potential as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursin, a pyranocoumarin isolated from the roots of the Korean medicinal plant Angelica gigas Nakai, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potential to mitigate neuronal damage induced by various neurotoxic insults, positioning it as a compelling candidate for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support further research and development.
Mechanisms of Action: Core Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways, primarily centered around antioxidant and anti-inflammatory responses. The two most well-characterized pathways are the Nrf2/HO-1 and MAPK signaling cascades.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1).
This compound has been shown to activate this protective pathway. In models of amyloid-beta (Aβ)-induced neurotoxicity, pretreatment with decursin leads to the nuclear translocation of Nrf2 and a subsequent increase in the expression of HO-1.[1] This upregulation of HO-1 contributes to the detoxification of reactive oxygen species (ROS) and the reduction of oxidative damage, thereby protecting neuronal cells from apoptosis.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. The modulation of these pathways is implicated in the neuroprotective effects of this compound.
In the context of Aβ-induced neuroinflammation, this compound has been observed to suppress the phosphorylation of p38 and JNK.[2] The activation of p38 and JNK is often associated with pro-inflammatory and apoptotic signaling. By inhibiting their phosphorylation, decursin effectively downregulates the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and reduces neuronal apoptosis.[2]
Experimental Workflow
The investigation of this compound's neuroprotective potential typically follows a workflow that progresses from initial in vitro screening to more complex in vivo models. This multi-tiered approach allows for the elucidation of mechanisms and the assessment of therapeutic efficacy.
Detailed Experimental Protocols
In Vitro Neuroprotection Assays
1. Glutamate-Induced Neurotoxicity in HT-22 Hippocampal Cells
-
Cell Culture: HT-22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. Following a pre-incubation period (e.g., 1-3 hours), glutamate (typically 5 mM) is added to induce cytotoxicity.
-
Cell Viability Assessment (MTT Assay): After 24 hours of glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
2. Amyloid-β-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: PC12 rat pheochromocytoma cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Aβ Preparation: Aβ25-35 peptide is dissolved in sterile distilled water to a stock concentration and aggregated by incubation at 37°C for 3-7 days before use.
-
Treatment: PC12 cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 3 hours) before the addition of aggregated Aβ25-35 (typically 25 µM).
-
Cell Viability Assessment (WST-8 Assay): Cell viability is assessed 24 hours after Aβ exposure using a water-soluble tetrazolium salt (WST-8) based assay, following the manufacturer's protocol. Absorbance is measured at 450 nm.[4]
-
Western Blot Analysis: To assess protein expression (e.g., HO-1, p-p38, p-JNK), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Neuroprotection Model
1. Scopolamine-Induced Amnesia in Mice
-
Animals: Male ICR mice are typically used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) at doses ranging from 1 to 5 mg/kg body weight. Scopolamine (1 mg/kg, s.c.) is administered 30 minutes after decursin treatment to induce amnesia.
-
Passive Avoidance Test:
-
Acquisition Trial: The mouse is placed in the illuminated compartment of a shuttle box. When the mouse enters the dark compartment, a mild electrical foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates improved memory retention.
-
-
Morris Water Maze Test:
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water for several consecutive days (e.g., 4 days, 4 trials per day). The time to find the platform (escape latency) is recorded.
-
Probe Trial: On the day following the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Cytotoxicity in HT-22 Cells
| This compound Concentration (µM) | Cell Viability (%) vs. Glutamate Control | Reference |
| 12.5 | 70.78 ± 3.27 | [5] |
| 25 | 82.95 ± 2.81 | [5] |
Table 2: In Vitro Neuroprotective Effects of this compound against Amyloid-β (Aβ) 25-35-Induced Cytotoxicity in PC12 Cells
| This compound Concentration (µM) | Cell Viability (%) vs. Aβ Control | Reference |
| 0.01 | Marked enhancement | [4] |
| 0.1 | Marked enhancement | [4] |
| 1 | Marked enhancement | [4] |
| 10 | Maximal rescue | [4] |
Table 3: In Vivo Effects of this compound on Acetylcholinesterase (AChE) Activity in a Scopolamine-Induced Amnesia Model
| Treatment Group | AChE Activity Inhibition (%) in Hippocampus | Reference |
| This compound (5 mg/kg, i.p.) | 34 | [3] |
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, with a multi-faceted mechanism of action that includes the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of pro-inflammatory MAPK signaling. The experimental data from both in vitro and in vivo models provide a strong foundation for its further investigation and development as a therapeutic for neurodegenerative disorders. The detailed protocols and quantitative summaries presented in this guide are intended to facilitate future research in this promising area.
References
- 1. Protective effects of decursin and decursinol angelate against amyloid β-protein-induced oxidative stress in the PC12 cell line: the role of Nrf2 and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decursin attenuates the amyloid-β-induced inflammatory response in PC12 cells via MAPK and nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Decursin's role in modulating signaling pathways
An In-depth Technical Guide to the Role of (+)-Decursin in Modulating Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of key signaling pathways. We will delve into its impact on the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, as well as its role in inducing apoptosis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a valuable resource for researchers in the field of drug discovery and development.
Introduction
This compound has emerged as a promising natural compound with a wide range of biological activities.[3][4] Its therapeutic potential stems from its ability to interact with multiple molecular targets, thereby influencing a variety of cellular processes including proliferation, inflammation, and programmed cell death.[1][2][4] Understanding the precise signaling pathways modulated by this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide an in-depth analysis of these mechanisms, supported by experimental data and methodologies.
Modulation of Key Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses. This pathway consists of several key kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.
Studies have shown that this compound can modulate the MAPK pathway in various cancer cell lines.[5][6] For instance, in B16F10 melanoma cells, decursin treatment leads to a decrease in the phosphorylation of ERK, a key activator of cell proliferation, while simultaneously increasing the phosphorylation of p38, which is often associated with apoptosis and cellular stress responses.[6] In glioblastoma cells, decursin has been observed to induce the phosphorylation of both JNK and p38.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many types of cancer. This compound has been shown to inhibit the PI3K/Akt signaling cascade, contributing to its anti-cancer effects.[5]
Treatment with decursin leads to a reduction in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activation can, in turn, affect the expression and activity of various downstream targets involved in cell survival and proliferation.[5]
NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in the inflammatory response and also contributes to cancer development and progression by promoting cell proliferation and survival. This compound has demonstrated significant anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.
Decursin has been shown to block the activation of NF-κB. This is a critical step in the inflammatory cascade, and its inhibition by decursin underlies the compound's anti-inflammatory properties.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of the intrinsic mitochondrial pathway.[1][6]
Key players in this pathway include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Decursin treatment has been shown to alter the balance of these proteins, favoring apoptosis. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16F10 | Melanoma | ~60 (at 48h) | [1] |
| U87 | Glioblastoma | ~50 | [2] |
| HCT-116 | Colon Cancer | Not specified | [7] |
| HCT-8 | Colon Cancer | Not specified | [7] |
| PC-3 | Prostate Cancer | 13.63 | [8] |
| Ly1 | Diffuse Large B-cell Lymphoma | ~60 (at 48h) | [9] |
| Ly10 | Diffuse Large B-cell Lymphoma | ~60 (at 48h) | [9] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Protein | Pathway | Effect | Cell Line | Concentration (µM) | Reference |
| p-ERK | MAPK | Decrease | B16F10 | 20-100 | [1] |
| p-p38 | MAPK | Increase | B16F10 | 20-100 | [1] |
| p-JNK | MAPK | Increase | U87 | 50 | [2] |
| p-Akt | PI3K/Akt | Decrease | Not specified | Not specified | [5] |
| Bcl-2 | Apoptosis | Decrease | B16F10 | 20-100 | [1] |
| Bax | Apoptosis | Increase | B16F10 | 20-100 | [1] |
| Cleaved Caspase-3 | Apoptosis | Increase | U87 | 50-100 | [2] |
| Cleaved PARP | Apoptosis | Increase | HCT-116, HCT-8 | 50-100 | [7] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, and 100 µM) and incubate for the desired time period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
-
Sample Preparation: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.[1][2][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired duration.[1][7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][7]
Conclusion
This compound is a multifaceted natural compound that exerts its therapeutic effects by modulating several key signaling pathways. Its ability to inhibit pro-survival pathways like PI3K/Akt and NF-κB, while activating pro-apoptotic pathways such as the MAPK stress-activated kinases and the intrinsic apoptosis cascade, underscores its potential as a promising candidate for the development of novel anti-cancer and anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for further research into the intricate molecular mechanisms of this compound and its journey from a natural product to a potential clinical therapeutic.
References
- 1. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 5. Decursin prevents melanogenesis by suppressing MITF expression through the regulation of PKA/CREB, MAPKs, and PI3K/Akt/GSK-3β cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of (+)-Decursin: An Initial Screening for Novel Targets
A Technical Guide for Researchers and Drug Development Professionals
Introduction: (+)-Decursin, a pyranocoumarin isolated from the roots of the traditional Korean medicinal plant Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities.[1][2] Emerging research has highlighted its potential as a multi-target therapeutic agent, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] This technical guide provides an in-depth overview of the initial screening of this compound for novel therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising natural compound.
Key Therapeutic Targets and Mechanisms of Action
This compound exerts its biological effects by interacting with a multitude of molecular targets, leading to the modulation of various signaling pathways critical in disease pathogenesis. The primary areas of investigation for decursin's therapeutic potential include oncology, inflammation, and neurodegenerative disorders.
Anticancer Effects:
Decursin has demonstrated potent anticancer activity across a range of cancer types, including prostate, breast, lung, colon, and bladder cancer.[1][2] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Decursin promotes programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4][5]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1]
-
Inhibition of Angiogenesis: Decursin and its isomer, decursinol angelate, have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by suppressing the VEGFR-2 signaling pathway.[6]
-
Modulation of Key Signaling Pathways: It targets several critical signaling pathways frequently dysregulated in cancer, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[1]
Anti-inflammatory Effects:
Decursin exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[3] It has been shown to:
-
Inhibit the production of pro-inflammatory cytokines.
-
Suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in inflammation.[3][7]
-
Modulate the activity of enzymes like cyclooxygenase-2 (COX-2).[5]
Neuroprotective Effects:
Studies have suggested that decursin possesses neuroprotective capabilities, making it a potential candidate for the treatment of neurodegenerative diseases.[8][9] Its neuroprotective mechanisms include:
-
Reduction of Oxidative Stress: Decursin can mitigate glutamate-induced oxidative stress in neuronal cells by reducing the overproduction of reactive oxygen species (ROS) and enhancing the cellular antioxidant defense system.[8][9]
-
Modulation of MAPK Signaling: It has been shown to protect neuronal cells from amyloid β-protein-induced neurotoxicity by activating the Nrf2-mediated upregulation of heme oxygenase-1 (HO-1) through the MAPK signaling pathway.[10]
-
Inhibition of Neuroinflammation: Its anti-inflammatory properties also contribute to its neuroprotective effects by suppressing inflammatory processes in the brain.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the quantitative data from various studies, providing insights into the potency of this compound against different cell lines and molecular targets.
Table 1: Anticancer Activity of this compound
| Cancer Type | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Head and Neck | HNSCC cell line | Cell Proliferation | Inhibition | 50 µM to 100 µM | [1] |
| Bladder Cancer | 53J | Cell Proliferation | Inhibition | 50–100 µM | [1] |
| Colon Cancer | HCT116 | Cell Proliferation | Inhibition | 50–100 µM | [1] |
| Ovarian Cancer | NCI/ADR-RES | Apoptosis Induction | - | - | [11] |
| Osteosarcoma | - | Cell Viability | IC50 | Not specified | [12] |
Table 2: Neuroprotective Activity of this compound
| Cell Type | Insult | Assay | Endpoint | Concentration | Reference |
| Rat Cortical Cells | Glutamate | Neuroprotection | - | 0.1–10.0 μM | [8] |
| PC12 Cells | Amyloid β-protein | Cell Viability | No cytotoxicity | up to 10 μM | [10] |
| Murine Hippocampal HT22 | Glutamate | Cell Viability | Improvement | 12.5 and 25 μM | [9] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.
References
- 1. Anticancer Efficacy of Decursin: A Comprehensive Review with Mechanistic Insights | MDPI [mdpi.com]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death [mdpi.com]
- 10. Decursin Isolated from Angelica gigas Nakai Rescues PC12 Cells from Amyloid β-Protein-Induced Neurotoxicity through Nrf2-Mediated Upregulation of Heme Oxygenase-1: Potential Roles of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 12. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Journey of (+)-Decursin: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this promising natural compound is paramount for its successful translation from preclinical models to potential clinical applications. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in preclinical settings, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Profile of this compound and its Metabolite, Decursinol
A consistent finding across numerous preclinical studies is the rapid and extensive conversion of this compound and its isomer, decursinol angelate, into their primary active metabolite, decursinol.[4][5][6] This biotransformation significantly influences the pharmacokinetic profile observed in animal models.
Oral Administration in Rodents
Following oral administration, this compound itself is often found at very low or even undetectable levels in systemic circulation.[5] Instead, its metabolite, decursinol, is readily detected and exhibits a distinct pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Decursinol after Oral Administration of Decursin or Decursinol in Rats
| Compound Administered | Dose | Vehicle | Tmax (h) | Cmax (ng/mL) | AUC (h·ng/mL) | Reference |
| Decursin/Decursinol Angelate Mixture | Equal molar amount to Decursinol | Ethanol-PEG400-Tween80 | ~0.5 (for decursin/decursinol angelate) | In nM range (for decursin/decursinol angelate) | 27,033 (for decursinol) | [4] |
| Decursinol | Equal molar amount to Decursin mixture | Ethanol-PEG400-Tween80 | ~0.7 | - | 65,012 | [4] |
| Decursinol | Dose range studied | Not specified | 0.4 - 0.9 | - | >45% Bioavailability | [7][8] |
Table 2: Pharmacokinetic Parameters of Decursin/Decursinol Angelate and Decursinol after Oral and Intraperitoneal Administration in Mice
| Administration Route | Dose | Compound Measured | Cmax (µg/mL) | Reference |
| Oral Gavage | ~240 mg/kg | Decursin/Decursinol Angelate | 0.54 | [9] |
| Oral Gavage | ~240 mg/kg | Decursinol | 14.9 | [9] |
| Intraperitoneal Injection | ~240 mg/kg | Decursin/Decursinol Angelate | 11.2 | [9] |
| Intraperitoneal Injection | ~240 mg/kg | Decursinol | 79.7 | [9] |
Intravenous Administration in Rats
Intravenous administration of decursin reveals its rapid elimination and conversion to decursinol.
Table 3: Pharmacokinetic Parameters of Decursin and Decursinol after Intravenous Administration of Decursin in Rats
| Compound Measured | Half-life (h) | AUC (µg·mL⁻¹·h) | Cmax (µg·mL⁻¹) | Tmax (h) | Reference |
| Decursin | 0.05 | 1.20 | - | - | [5] |
| Decursinol | - | 5.23 | 2.48 | 0.25 | [5] |
Metabolism of this compound
The metabolic fate of this compound is a critical aspect of its pharmacology. In vivo and in vitro studies have elucidated the primary metabolic pathways.
First-Pass Metabolism
A significant hepatic first-pass metabolism is a hallmark of this compound.[1][5] Following oral administration, decursin is extensively metabolized in the liver before it can reach systemic circulation, leading to the low bioavailability of the parent compound and the predominance of its metabolite, decursinol.[5] Studies have shown that the fraction of decursin escaping first-pass elimination in the liver is very low (FH = 0.11).[5]
Enzymatic Conversion
The conversion of decursin to decursinol is catalyzed by hepatic enzymes. In vitro studies using liver microsomes have revealed that this process is mediated by both NADPH-independent esterases and NADPH-dependent cytochrome P450 (CYP) enzymes.[10][11] In contrast, the conversion of decursinol angelate to decursinol is primarily mediated by CYP P450s.[10][11] Further in vitro work has identified nine other metabolites of decursin in human liver microsome incubations in addition to decursinol.[10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of (+)-Decursin: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Molecular Interactions Between (+)-Decursin and Key Protein Targets
This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a promising natural compound, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of quantitative binding data, experimental methodologies, and the signaling pathways affected by this compound.
Introduction to this compound and In Silico Docking
This compound is a pyranocoumarin isolated from the roots of Angelica gigas Nakai. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics.
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. By simulating the interaction between a ligand, such as this compound, and a protein target, researchers can gain insights into binding affinity, specific molecular interactions, and the potential for therapeutic intervention.
Quantitative Data from In Silico Docking Studies
The following tables summarize the quantitative data from various in silico docking studies of this compound and its derivatives with their respective protein targets. These tables provide a clear comparison of binding affinities and inhibitory concentrations.
Table 1: Molecular Docking Scores and Binding Energies of this compound with Protein Targets
| Protein Target | PDB ID | Ligand | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Interacting Residues | Reference |
| Glutamate Dehydrogenase (GDH) | Not Specified | This compound | - | -115.5 | R400, Y386 | [1] |
| Janus Kinase 1 (JAK1) | 3EYG | This compound | -8.5 | - | Not Specified |
Note: A more negative docking score or binding energy generally indicates a stronger binding affinity.
Table 2: In Vitro Inhibitory Activity of this compound and Its Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Cancer) | 43.55 | |
| (S)-2d (Decursin derivative) | A549 (Lung Cancer) | 14.03 | |
| This compound | - | 1.035 (for GDH inhibition) | [1] |
Experimental Protocols
This section details the methodologies for key in silico and experimental validation techniques cited in the studies of this compound.
Molecular Docking Protocol
A generalized workflow for molecular docking is presented below. Specific parameters may vary depending on the software and the target protein.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This is often performed using tools like the Protein Preparation Wizard in Schrödinger Suite.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted into a 3D structure.
-
The ligand is prepared by generating possible conformations, assigning partial charges, and minimizing its energy. Software such as LigPrep in the Schrödinger Suite can be used for this purpose.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using site prediction algorithms.
-
-
Docking Simulation:
-
The prepared ligand is docked into the defined grid box of the receptor using a docking program such as Glide (Schrödinger), AutoDock, or GOLD.
-
The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. Different precision modes (e.g., Standard Precision - SP, Extra Precision - XP) can be utilized.
-
-
Analysis of Results:
-
The resulting docking poses are analyzed to identify the best-scoring conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed.
-
Experimental Validation of Binding: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful experimental technique to validate the predicted binding site from in silico docking. By mutating the amino acid residues predicted to interact with the ligand, one can assess their importance for binding.
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation at the center.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of the target protein as a template and the mutagenic primers.
-
Digestion of Parental DNA: Digest the parental, non-mutated DNA template with an enzyme like DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the mutated plasmid to confirm the desired mutation.
-
Functional Assay: Express the mutant protein and perform binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to compare its binding affinity for the ligand with the wild-type protein. A significant decrease in binding affinity confirms the importance of the mutated residue in ligand binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical workflow for in silico drug discovery.
Signaling Pathways
Experimental Workflow
Conclusion
The in silico docking studies of this compound have provided valuable insights into its potential mechanisms of action against various protein targets. The quantitative data, coupled with the understanding of the affected signaling pathways, strongly supports the therapeutic potential of this compound. The detailed experimental protocols outlined in this guide offer a framework for researchers to conduct further investigations and validate these computational findings. The continued exploration of this compound and its derivatives through a combination of in silico and experimental approaches holds significant promise for the development of novel and effective therapies.
References
Methodological & Application
Application Notes and Protocols for (+)-Decursin Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Decursin is a pyranocoumarin compound isolated from the roots of the plant Angelica gigas. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anticancer properties.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro use of this compound in cell culture experiments, aimed at ensuring reproducibility and accuracy in research settings.
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes.[1][4] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[4][5][6] The compound modulates several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[4][5][7] Furthermore, this compound can suppress tumor cell migration, invasion, and angiogenesis.[5]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| HCT-116 | Colorectal Cancer | ~35 | 72 |
| HCT-8 | Colorectal Cancer | ~30 | 72 |
| Gastric Cancer Cells | Gastric Cancer | 50 | 48 |
| Bladder Cancer Cells | Bladder Cancer | 50 | 24 |
| Melanoma Cells | Melanoma | 80 | 48 |
| Multiple Myeloma Cells | Multiple Myeloma | 80 | 24-48 |
| 143B | Osteosarcoma | 54.2 | 24 |
| MG63 | Osteosarcoma | 54.3 | 24 |
| DU145 | Prostate Cancer | 25-100 (range) | 24-72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[8]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (purity ≥99%)
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its low water solubility, this compound should be dissolved in DMSO to prepare a high-concentration stock solution.[3][5]
-
To prepare a 100 mM stock solution, dissolve 32.8 mg of this compound (Molecular Weight: 328.37 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.[10]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the culture medium should be less than 0.5% to avoid cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM).[6][9]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100 µM) for the desired duration (e.g., 48 hours).[6]
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[11] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50, 100 µM) for 24-48 hours.[13]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at -20°C.[14][15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and PI.[14]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blotting
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2, Cyclin D1, CDK4, p-Akt, Akt)[6][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[16]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. scispace.com [scispace.com]
- 12. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.bcm.edu [cdn.bcm.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (+)-Decursin Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential considerations and detailed protocols for the administration of (+)-decursin in preclinical animal studies. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound.
Overview of this compound for In Vivo Research
This compound is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Preclinical evaluation of these properties necessitates carefully designed in vivo animal studies. This document outlines key parameters for such studies, including dosage, administration routes, and relevant animal models.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various preclinical studies on this compound.
Table 1: Dosage and Administration of this compound in Rodent Models
| Animal Model | Strain | Administration Route | Dosage Range | Vehicle | Reference |
| Mice | ICR | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Not Specified | [1] |
| Mice | BALB/c nude | Intraperitoneal (i.p.) | 10 mg/kg | 10% DMSO in PBS | [2] |
| Mice | C57BL/6J | Not Specified | 10 mg/kg | Not Specified | [3] |
| Mice | BALB/c nude | Not Specified | 30 mg/kg | Not Specified | [3] |
| Rats | Sprague-Dawley | Oral (p.o.) | 2, 20 mg/kg (subacute) | Not Specified | [4] |
| Rats | Sprague-Dawley | Oral (p.o.) | 200, 2000 mg/kg (acute) | Not Specified | [4] |
| Rats | Not Specified | Oral (p.o.) | Not Specified | Ethanol-PEG400-Tween80 | [5] |
| Rats | Not Specified | Oral (p.o.) | Not Specified | Carboxymethyl cellulose | [5] |
Table 2: Pharmacokinetic Parameters of Decursin and its Metabolite Decursinol in Rodents
| Compound | Animal Model | Administration Route | Tmax (h) | Cmax (nmol/L) | Bioavailability | Reference |
| Decursin | Rat | Oral | ~0.5 | In nM range | Low (extensive first-pass metabolism) | [5][6] |
| Decursinol (from Decursin) | Rat | Oral | 0.4 - 0.9 | - | >45% | [1][7] |
| Decursinol (from Decursin) | Rat | Intravenous | - | - | - | [7] |
Table 3: Toxicity Data for this compound
| Animal Model | Strain | Administration Route | LD50 | Observations in Subacute Studies (2, 20 mg/kg for 30 days) | Reference |
| Rats | Sprague-Dawley | Oral | > 2000 mg/kg | No significant changes in body weight, food intake, urinalysis, hematology, or biochemical parameters. No histopathological lesions observed. | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for oral or intraperitoneal administration in rodents.
Materials:
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the animal model)
Protocol:
-
Vehicle Preparation:
-
For a vehicle solution of 10% DMSO in PBS, aseptically add 1 part sterile DMSO to 9 parts sterile PBS. Mix thoroughly.
-
For an ethanol-PEG400-Tween80 vehicle, a common ratio is a mixture of ethanol, PEG400, and Tween80. A specific cited formulation for a similar compound involved a vehicle of ethanol:PEG400:Tween80:5% dextrose at a ratio of 3:6:1:20.[8] All components should be sterile.
-
-
Decursin Formulation:
-
Due to the hydrophobic nature of decursin, it is often first dissolved in a small amount of an organic solvent like DMSO.
-
Weigh the required amount of this compound powder in a sterile vial under aseptic conditions.
-
Add the minimum volume of DMSO required to completely dissolve the decursin. Vortex briefly if necessary.
-
Gradually add the remaining vehicle (e.g., PBS, PEG400/Tween80 mixture) to the dissolved decursin while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10% of the total injection volume, to avoid toxicity.
-
-
Sterilization and Storage:
-
The final formulation should be filtered through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the prepared decursin solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or, if stored, to confirm its stability.
-
Administration Protocols
3.2.1. Oral Gavage in Rats
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
Prepared this compound solution
-
Rat gavage needle (flexible or rigid, appropriate size for the rat's weight)
-
Syringe (1-3 mL)
Protocol:
-
Gently restrain the rat.
-
Measure the correct length of the gavage needle by holding it alongside the rat, with the tip extending from the mouth to the last rib.
-
Draw the calculated volume of the decursin solution into the syringe and attach the gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (i.p.) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL) and needle (25-27 gauge)
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the decursin solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
In Vivo Efficacy Models
3.3.1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week.
-
Group the animals and administer this compound (at desired doses, prepared as described in 3.1) or vehicle via oral gavage or i.p. injection 30-60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the decursin-treated groups compared to the vehicle control group.
3.3.2. Collagen-Induced Arthritis (CIA) in Mice (Autoimmune Arthritis Model)
Objective: To assess the therapeutic potential of this compound in a model of rheumatoid arthritis.
Protocol:
-
Use susceptible mouse strains such as DBA/1 or C57BL/6.
-
For primary immunization (Day 0), emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Begin treatment with this compound or vehicle (prepared as described in 3.1) at the onset of arthritis symptoms (around day 25-28) or prophylactically before the onset. Administration can be daily via oral gavage or i.p. injection.
-
Monitor the mice regularly for signs of arthritis, including paw swelling and clinical score (based on redness and swelling of the joints).
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and harvest joints for histological examination.
3.3.3. Xenograft Tumor Model in Mice (Cancer Model)
Objective: To determine the anti-tumor efficacy of this compound.
Protocol:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Culture the desired cancer cell line (e.g., human osteosarcoma cells) under sterile conditions.
-
Harvest the cells and resuspend them in a sterile medium or a mixture of medium and Matrigel. A typical concentration is 2.0 × 10^6 cells in 100 µL.[2]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally every few days (e.g., every 3 days) for a specified period (e.g., 21 days).[2]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Protein Expression Following (+)-Decursin Treatment
Introduction
(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Mechanistic studies have revealed that this compound modulates a variety of intracellular signaling pathways, leading to the altered expression of key proteins involved in critical cellular processes such as cell proliferation, apoptosis, autophagy, and metastasis.[1][2][4] Western blot analysis is an indispensable technique for elucidating these molecular mechanisms by enabling the detection and quantification of changes in protein expression in response to this compound treatment. These application notes provide a comprehensive overview of the effects of this compound on protein expression and detailed protocols for its analysis using Western blotting.
Mechanism of Action and Key Protein Targets
This compound exerts its biological effects by targeting multiple signaling cascades. In the context of cancer, it has been shown to inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR, JAK/STAT, and MAPK signaling pathways.[4][5] A summary of the key signaling pathways and the proteins whose expression is affected by this compound treatment is presented below.
Table 1: Summary of Protein Expression Changes Induced by this compound Treatment
| Signaling Pathway | Upregulated Proteins | Downregulated Proteins | Cellular Process Affected | References |
| Apoptosis | Bax, Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, Cleaved PARP, p53, p21, p27 | Bcl-2, Bcl-xL, Survivin | Induction of programmed cell death | [1][4][6][7] |
| Cell Cycle | p21, p27 | Cyclin A, Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, c-Myc | G0/G1 and G1/S phase cell cycle arrest | [4][8][9] |
| PI3K/AKT/mTOR | p-PI3K, p-AKT, p-mTOR | Inhibition of cell survival and proliferation | [4][5] | |
| JAK/STAT | p-JAK1, p-JAK2, p-STAT3 | Inhibition of cell proliferation and survival | [4][10][11] | |
| MAPK | p-p38 | p-ERK1/2, p-JNK | Regulation of cell proliferation and apoptosis | [2][6][12] |
| Metastasis/Angiogenesis | E-Cadherin | N-Cadherin, Vimentin, MMP-2, MMP-9, VEGFR-2, CXCR7 | Inhibition of cell migration, invasion, and angiogenesis | [2][5][9][12] |
| Autophagy | LC3-II, SQSTM1 (p62) | Cathepsin C (CTSC) | Dysregulation of autophagic flux | [8] |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT-116, B16F10, SNU-1041) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 20, 40, 60, 80, 100 µM).[6] A vehicle control using the same concentration of DMSO should be included.
-
Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) based on the specific experimental design.[6][8]
B. Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[13][14]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[13]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit (e.g., BCA protein assay).
C. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15][16]
-
SDS-PAGE: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker to determine the size of the proteins.
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle shaking. The dilution of the primary antibody should be optimized according to the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH to compare the protein expression levels between different samples.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 6. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Decursin inhibits cell growth and autophagic flux in gastric cancer via suppression of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. cdn.bcm.edu [cdn.bcm.edu]
- 16. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Determining (+)-Decursin IC50 Values Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has garnered significant attention in oncological research for its potential as an anticancer agent.[1] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle in various cancer models.[1][2] This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using common cell viability assays. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development.
This compound exerts its anticancer effects through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.[3][4] It has been shown to induce apoptosis by activating caspase cascades and to arrest the cell cycle, primarily at the G1 phase.[1][5] Furthermore, this compound has been reported to inhibit the growth of various cancer cell types, including prostate, colorectal, and osteosarcoma.[1][6][7]
This guide offers protocols for three widely used colorimetric/luminescent cell viability assays: MTT, WST-1, and CellTiter-Glo®. Each protocol is detailed to ensure reproducibility and accuracy in determining the IC50 value of this compound.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound and its related compound, Decursinol angelate, in a range of human cancer cell lines. These values were determined using various cell viability assays and incubation times, as cited in the literature.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| 143B | Osteosarcoma | This compound | 54.2 | 24 | Not Specified |
| 143B | Osteosarcoma | This compound | 57.7 | 48 | Not Specified |
| MG63 | Osteosarcoma | This compound | 54.3 | 24 | Not Specified |
| MG63 | Osteosarcoma | This compound | 49.7 | 48 | Not Specified |
| HCT-116 | Colorectal Cancer | This compound | ~35 | 72 | MTT |
| HCT-8 | Colorectal Cancer | This compound | ~30 | 72 | MTT |
| PC-3 | Prostate Cancer | Decursinol angelate | 13.63 | Not Specified | CCK-8 |
| DU145 | Prostate Cancer | This compound | ~100 | 24 | Not Specified |
| DU145 | Prostate Cancer | This compound | 65-70 | 48 | Not Specified |
| NCI/ADR-RES | Ovarian Cancer | This compound | 23 µg/mL | Not Specified | Not Specified |
Note: The activity of this compound can vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
General Workflow for IC50 Determination
The determination of an IC50 value involves treating cultured cancer cells with a range of concentrations of the test compound, in this case, this compound. Following an incubation period, a cell viability assay is performed to measure the proportion of viable cells relative to an untreated control. The resulting data is used to generate a dose-response curve, from which the IC50 value is calculated.
Caption: A flowchart illustrating the key steps in determining the IC50 value of a compound.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: WST-1 Assay
The WST-1 (Water Soluble Tetrazolium-1) assay is another colorimetric assay that measures cell proliferation and viability. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
WST-1 reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Follow the same procedure as the MTT assay (Step 1).
-
Compound Treatment: Follow the same procedure as the MTT assay (Step 2).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Follow the same data analysis procedure as the MTT assay (Step 7).
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent "glow-type" signal produced by a luciferase reaction.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Follow the same procedure as the MTT assay (Step 2).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) * 100
-
Plot the % Viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
-
Mandatory Visualization
Signaling Pathway Affected by this compound
This compound has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation and survival. One of the key pathways affected is the PI3K/Akt pathway, which is often hyperactivated in cancer.
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.
References
- 1. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursin suppresses human androgen-independent PC3 prostate cancer cell proliferation by promoting the degradation of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis Induction by (+)-Decursin Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the induction of apoptosis by (+)-decursin, a natural coumarin compound, using flow cytometry. This document includes an overview of the mechanism of action of this compound, detailed experimental protocols for assessing apoptosis, and a summary of quantitative data from various studies.
This compound, isolated from the roots of Angelica gigas Nakai, has demonstrated significant anti-cancer properties in a variety of cancer cell lines[1][2]. One of its primary mechanisms of action is the induction of programmed cell death, or apoptosis[3][4]. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method to measure the extent of apoptosis induced by compounds like this compound[5][6][7].
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, often in a dose- and time-dependent manner. The key molecular events include:
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily at the G1 phase, by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors[2][3][4].
-
Mitochondrial (Intrinsic) Pathway: It can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases-9 and -3[3][8][9].
-
Death Receptor (Extrinsic) Pathway: In some contexts, this compound can enhance the extrinsic apoptosis pathway by upregulating death receptors like DR5, leading to the activation of caspase-8[10].
-
Modulation of Signaling Cascades: It has been shown to affect critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, MAPK (ERK, JNK, p38), and JAK/STAT pathways[1][9][11].
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce the production of reactive oxygen species (ROS), leading to ER stress, which in turn can trigger apoptosis[8][10][12].
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis induction in various cancer cell lines, as measured by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Reference |
| Human Colorectal Cancer (HCT-116) | 0 | 48 | 3.82 | [8] |
| 50 | 48 | 20.5 | [8] | |
| 100 | 48 | 40.44 | [8] | |
| Human Colorectal Cancer (HCT-8) | 0 | 48 | 2.94 | [8] |
| 50 | 48 | 14.06 | [8] | |
| 100 | 48 | 43.08 | [8] | |
| Human Glioblastoma (U87) | 50 | 24 | 44.4 | [4] |
| Human Prostate Carcinoma (DU145) | 50 | 24 | 9 | [13] |
| 100 | 24 | 15 | [13] | |
| 50 | 48 | 18 | [13] | |
| 100 | 48 | 38 | [13] | |
| Human Osteosarcoma (143B) | 25 | 24 | 3.5 | [14] |
| 50 | 24 | 4.9 | [14] | |
| 100 | 24 | 8.5 | [14] | |
| Human Osteosarcoma (MG63) | 25 | 24 | 0.16 | [14] |
| 50 | 24 | 0.3 | [14] | |
| 100 | 24 | 0.36 | [14] |
Table 2: Time-Dependent Induction of Apoptosis by this compound in Osteosarcoma Cells
| Cell Line | Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Reference |
| Human Osteosarcoma (143B) | 25 | 48 | 27.2 | [14] |
| 50 | 48 | 35.7 | [14] | |
| 100 | 48 | 37.7 | [14] | |
| Human Osteosarcoma (MG63) | 25 | 48 | 18.7 | [14] |
| 50 | 48 | 27.7 | [14] | |
| 100 | 48 | 46.0 | [14] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 4. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursin enhances TRAIL‐induced apoptosis through oxidative stress mediated‐ endoplasmic reticulum stress signalling in non‐small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of (+)-Decursin on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has demonstrated significant anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G1 phase, in various cancer cell lines. This document provides detailed application notes on the effects of this compound on cell cycle progression and comprehensive protocols for its investigation. The information presented herein is intended to guide researchers in exploring the utility of this compound as a potential anti-neoplastic agent.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Key regulators of the G1 phase and the G1/S transition include D-type cyclins (D1, D2, D3) and their associated cyclin-dependent kinases (CDK4, CDK6), as well as cyclin E in complex with CDK2. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. The activity of these complexes is negatively regulated by CDK inhibitors (CKIs) such as p21WAF1/Cip1 and p27Kip1.
This compound has been shown to modulate the expression and activity of these key cell cycle regulators, leading to a halt in cell proliferation. This document summarizes the quantitative effects of this compound on cell cycle distribution and protein expression and provides detailed protocols for replicating and expanding upon these findings.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | % of Cells in G0/G1 Phase (Control vs. Treated) | % of Cells in S Phase (Control vs. Treated) | % of Cells in G2/M Phase (Control vs. Treated) | Reference |
| HCT-116 (Colon Cancer) | 50 | 48 | 45.1 vs. 65.2 | 35.2 vs. 20.1 | 19.7 vs. 14.7 | [1][2] |
| HCT-116 (Colon Cancer) | 100 | 48 | 45.1 vs. 75.8 | 35.2 vs. 10.5 | 19.7 vs. 13.7 | [1][2] |
| HCT-8 (Colon Cancer) | 50 | 48 | 48.2 vs. 68.9 | 32.1 vs. 18.5 | 19.7 vs. 12.6 | [1][2] |
| HCT-8 (Colon Cancer) | 100 | 48 | 48.2 vs. 78.2 | 32.1 vs. 9.8 | 19.7 vs. 12.0 | [1][2] |
| DU145 (Prostate Cancer) | 25 | 24 | ~45 vs. 50 | Not specified | Not specified | [3] |
| DU145 (Prostate Cancer) | 50 | 24 | ~45 vs. ~60 | Not specified | Not specified | [3] |
| DU145 (Prostate Cancer) | 100 | 24 | ~45 vs. 78 | Not specified | Not specified | [3] |
| SNU1041-CXCR7 (HNSCC) | 50 | Not specified | 61.3 vs. 72.4 | 24.5 vs. 17.5 | 14.2 vs. 10.1 | [4] |
| SNU1041-CXCR7 (HNSCC) | 100 | Not specified | 61.3 vs. 80.1 | 24.5 vs. 11.2 | 14.2 vs. 8.7 | [4] |
| SNU1076-CXCR7 (HNSCC) | 50 | Not specified | 58.7 vs. 70.1 | 26.8 vs. 18.9 | 14.5 vs. 11.0 | [4] |
| SNU1076-CXCR7 (HNSCC) | 100 | Not specified | 58.7 vs. 79.5 | 26.8 vs. 10.4 | 14.5 vs. 10.1 | [4] |
Note: Data is compiled from multiple sources and presented for comparative purposes. Experimental conditions may vary between studies.
Table 2: Effect of this compound on the Expression of Key G1 Phase Cell Cycle Regulatory Proteins
| Cell Line | Concentration (µM) | Treatment Duration (h) | Protein | Change in Expression (Treated vs. Control) | Reference |
| HCT-116 & HCT-8 | 50, 100 | 48 | Cyclin D1 | Dose-dependent decrease | [1][2] |
| HCT-116 & HCT-8 | 50, 100 | 48 | CDK4 | Dose-dependent decrease | [1][2] |
| HCT-116 & HCT-8 | 50, 100 | 48 | Cyclin E | Dose-dependent decrease | [1][2] |
| HCT-116 & HCT-8 | 50, 100 | 48 | CDK2 | Dose-dependent decrease | [1][2] |
| HCT-116 & HCT-8 | 50, 100 | 48 | p21 | Dose-dependent increase | [1][2] |
| DU145 | 25, 50, 100 | 24 | Cyclin D1 | Decrease | [3] |
| DU145 | 25, 50, 100 | 24 | CDK2 | Decrease | [3] |
| DU145 | 25, 50, 100 | 24 | CDK4 | Decrease | [3] |
| DU145 | 25, 50, 100 | 24 | CDK6 | Decrease | [3] |
| DU145 | 25, 50, 100 | 24 | p21 | Strong increase | [3] |
| DU145 | 25, 50, 100 | 24 | p27 | Moderate increase | [3] |
| SNU1041-CXCR7 & SNU1076-CXCR7 | 50, 100 | Not specified | Cyclin A | Dose-dependent decrease | [4] |
| SNU1041-CXCR7 & SNU1076-CXCR7 | 50, 100 | Not specified | Cyclin E | Dose-dependent decrease | [4] |
| SNU1041-CXCR7 & SNU1076-CXCR7 | 50, 100 | Not specified | CDK2 | Dose-dependent decrease | [4] |
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on cell cycle progression is mediated through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.
References
- 1. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Angiogenic Effects of (+)-Decursin on HUVECs
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as cancer and diabetic retinopathy.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[2][4] Consequently, inhibiting this pathway is a key strategy in developing anti-angiogenic therapies.[5] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable in vitro model for studying the various stages of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[6][7][8]
(+)-Decursin, a pyranocoumarin compound isolated from the herb Angelica gigas, has demonstrated significant anti-angiogenic properties.[4][5] It effectively inhibits VEGF-induced proliferation, migration, and capillary-like tube formation in HUVECs.[2][9] The primary mechanism of action involves the suppression of the VEGFR-2 signaling pathway, which subsequently inhibits downstream pathways like the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPKs).[4][9][10]
These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using HUVECs, covering key in vitro assays.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for assessing the anti-angiogenic effects of this compound and the targeted signaling pathway.
Quantitative Data Summary
The anti-angiogenic activity of this compound has been quantified in several key in vitro assays using HUVECs.
| Assay Type | Key Findings | Effective Concentration | Reference |
| Cell Proliferation | Significantly inhibited VEGF-induced proliferation in a dose-dependent manner. | 2 - 20 µM | [4] |
| Cell Migration | Dose-dependently inhibited VEGF-induced HUVEC migration. | 2 - 20 µM | [4] |
| Tube Formation | Significantly inhibited VEGF-stimulated capillary network formation on Matrigel. | 2 - 20 µM | [4][9] |
| VEGFR-2 Phosphorylation | Inhibited VEGF-induced phosphorylation of VEGFR-2. | 20 µM | [2][4] |
| ERK/JNK Phosphorylation | Reduced VEGF-induced phosphorylation of ERK and JNK. | 20 µM | [9][10] |
| Cytotoxicity | No significant cytotoxicity observed in HUVECs. | 10 - 100 µM | [4] |
Detailed Experimental Protocols
HUVEC Cell Culture
This protocol outlines the basic culture of HUVECs to prepare for angiogenesis assays. For optimal results, HUVECs should be used at early passages (P2-P5).[6]
-
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with LSGS)[3]
-
0.05% Trypsin/EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture flasks/plates (1% gelatin solution)
-
-
Protocol:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed onto a gelatin-coated 75-cm² culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
When cells reach 70-90% confluency, passage them using Trypsin/EDTA.
-
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
-
Materials:
-
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME. Ensure the BME is distributed evenly.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs (70-90% confluent) and resuspend them in starvation medium.
-
Seed 1 x 10⁴ cells per well on top of the solidified BME.[4]
-
Treat the cells with different concentrations of this compound in the presence or absence of VEGF (20 ng/mL).
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software (e.g., ImageJ).
-
HUVEC Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Protocol:
-
Seed HUVECs (1 x 10⁴ cells/well) into gelatin-coated 96-well plates and allow them to adhere overnight.[4]
-
Starve the cells for 24 hours in medium containing 1% FBS.
-
Treat the cells with various concentrations of this compound in the presence or absence of VEGF (10 ng/mL) for 24 hours.[4]
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the labeling medium, fix the cells, and add the anti-BrdU antibody.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is directly proportional to the amount of incorporated BrdU.
-
HUVEC Migration Assay (Wound Healing Assay)
This assay evaluates the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Materials:
-
Gelatin-coated 24-well plates
-
HUVECs
-
Sterile 200 µL pipette tip
-
VEGF (10 ng/mL)
-
This compound at various concentrations
-
-
Protocol:
-
Seed HUVECs in gelatin-coated 24-well plates and grow to 100% confluence.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound with or without VEGF (10 ng/mL).
-
Capture images of the wound at 0 hours and after 16-24 hours of incubation at 37°C.[4][12]
-
Quantify cell migration by measuring the change in the wound area over time using imaging software.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins like VEGFR-2, ERK, and JNK.
-
Materials:
-
HUVECs
-
VEGF (10 ng/mL)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Grow HUVECs in 60 mm dishes to near confluence.[4]
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with VEGF (10 ng/mL) for 5-10 minutes.[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. Use α-Tubulin as a loading control.[4]
-
References
- 1. Decursin inhibited proliferation and angiogenesis of endothelial cells to suppress diabetic retinopathy via VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stork: Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase [storkapp.me]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. β-Escin Effectively Modulates HUVECs Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (+)-Decursin in a Xenograft Mouse Model of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Decursin, a pyranocoumarin compound primarily isolated from the roots of Angelica gigas Nakai, has demonstrated significant anti-cancer properties in a variety of cancer types.[1][2][3] Preclinical studies utilizing xenograft mouse models have shown its potential to inhibit tumor growth, induce apoptosis, and arrest the cell cycle in cancer cells.[4][5][6] These effects are attributed to its modulation of key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1] Decursin has also been shown to induce reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress in cancer cells.[4][6] This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models of cancer, based on published research.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Decursin in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Decursin Dose & Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HCT-116 | Xenograft Mouse Model | 10 mg/kg, intraperitoneally, twice weekly for 15 days | Significant suppression of tumor growth | [4] |
| Colorectal Cancer | HCT-8 | Xenograft Mouse Model | 10 mg/kg, intraperitoneally, twice weekly for 15 days | Significant suppression of tumor growth | [4] |
| Prostate Cancer | LNCaP/AR-Luc | SCID-NSG Mice | 6 mg/mouse (equimolar to 4.5 mg decursinol), daily gavage | Less effective than its metabolite, decursinol | [7][8] |
| Osteosarcoma | 143B | In vivo model | Not specified | Suppressed increasing tumor volume | [5] |
| Hepatocellular Carcinoma | Not specified | BALB/c nude mice | 30 mg/kg | ~70% suppression of tumor growth | [5] |
| Malignant Melanoma | B16F10 | Male C57BL/6J mice | 10 mg/kg | ~50% suppression of tumor growth | [5] |
Table 2: In Vitro Cytotoxicity of Decursin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| 143B | Osteosarcoma | 54.2 µM | 24 h | [5] |
| 143B | Osteosarcoma | 57.7 µM | 48 h | [5] |
| MG63 | Osteosarcoma | 54.3 µM | 24 h | [5] |
| MG63 | Osteosarcoma | 49.7 µM | 48 h | [5] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 23 μg/mL | Not specified | [1] |
| DU145 | Prostate Cancer | 25-100 µmol/L showed dose- and time-dependent inhibition | 24-96 h | [9] |
| PC-3 | Prostate Cancer | 25-100 µmol/L showed dose- and time-dependent inhibition | 24-96 h | [9] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HCT-8)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., SCID-NSG, BALB/c nude), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 2 x 10^4 cells in 100 µL for LNCaP/AR-Luc cells)[10]. For some models, a 1:1 mixture of cells and Matrigel can be used.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice to assess toxicity.[4]
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for dissolution (e.g., phosphate-buffered saline, or a mixture of ethanol:PEG400:Tween80:5% glucose = 3:6:1:20)[10]
-
Syringes and needles for injection or gavage needles
Procedure:
-
Preparation of Decursin Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose). The solution should be prepared fresh before each administration.
-
-
Administration:
-
Intraperitoneal (IP) Injection: As used in a colorectal cancer model, administer the decursin solution intraperitoneally.[4] For example, a regimen of 10 mg/kg twice weekly for 15 days was effective.[4]
-
Oral Gavage: As used in a prostate cancer model, administer the decursin solution daily via oral gavage.[10]
-
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule and route as the treatment group.
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the experiment, euthanize the mice according to IACUC protocols and excise the tumors for further analysis.
-
Protocol 3: Immunohistochemical Analysis of Tumor Tissue
Materials:
-
Excised tumor tissue
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Primary antibodies (e.g., against Ki-67, cleaved caspase-3)
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the excised tumors in 10% formalin and embed in paraffin.
-
Section the paraffin-embedded tissues using a microtome.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody (e.g., anti-Ki-67 to assess cell proliferation or anti-cleaved caspase-3 for apoptosis).[4][6]
-
Incubate with the appropriate secondary antibody.
-
Use a suitable detection system to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the expression of the target proteins by counting the number of positive cells or by using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for utilizing this compound in a xenograft mouse model.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models [mdpi.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Decursin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Decursin is a pyranocoumarin compound found predominantly in the roots of Angelica gigas Nakai, a plant used in traditional medicine.[1][2] This compound and its isomer, decursinol angelate, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-tumor activities.[1][3] Accurate and reliable quantification of this compound in various matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound.
Quantitative Data Summary
The following tables summarize the key parameters for the HPLC quantification of this compound, compiled from various validated methods.
Table 1: Chromatographic Conditions
| Parameter | Condition 1: HPLC-UV | Condition 2: UHPLC-MS/MS |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) | Kinetex C18 (100 x 3.1 mm, 2.6 µm) and Capcell core C18 (50 x 2.1 mm, 2.7 µm)[4] |
| Mobile Phase | Phosphate buffer-acetonitrile-sodium lauryl sulfate | A: Water, B: Acetonitrile[4][5] |
| Gradient | Isocratic | 0-2 min, 25% B; 2-3 min, 25-50% B; 3-8 min, 50% B; 8-9 min, 50-25% B; 9-10 min, 25% B[4] |
| Flow Rate | 1.0 mL/min | 0.3 mL/min[4] |
| Column Temp. | 30°C | Room Temperature[4] |
| Injection Vol. | 10 µL[5] | 5 µL[4] |
| Detection | UV at 230 nm or 330 nm[5] | Positive Ion Mode MRM (m/z 328.9→228.8)[6] |
Table 2: Sample Preparation Protocols
| Matrix | Extraction Method | Details |
| Plant Material (Angelica gigas roots) | Solvent Extraction | Extraction with 100% ethanol showed higher yields of decursin compared to 50% ethanol or distilled water. For analysis, a freeze-dried sample (20 mg) can be sonicated with 10 mL of 99.8% methanol for 2 hours.[5] |
| Mouse Plasma & Tumor Tissue | Liquid-Liquid Extraction (LLE) | Homogenized tissue or plasma is extracted directly with ethyl acetate. This method shows an extraction efficiency of 82-95%.[1] |
| Human Plasma | Protein Precipitation (PP) | Methanol is added to the plasma sample to precipitate proteins. This method is reported to have high recovery.[4] |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity | Correlation coefficient (r²) > 0.995 over a concentration range of 0.05-50 ng/mL.[6] |
| Lower Limit of Quantification (LLOQ) | Approximately 0.25 µg/mL in mouse plasma using HPLC-UV.[1] For more sensitive methods like UHPLC-MS/MS, LLOQ can be as low as 0.05 ng/mL in human plasma.[4] |
| Accuracy | Intra-batch accuracy ranged from 95.64% to 102.67%. Inter-batch accuracy ranged from 94.16% to 107.31%.[4] |
| Precision | Intra-day and inter-day variations are typically less than 15%. For decursin, the coefficient of variation (CV) was less than 6.78% (intra-batch) and 9.44% (inter-batch).[4] |
| Recovery | Extraction recovery from human plasma was 90.4 ± 5.3%.[4] |
| Stability | This compound is stable in human plasma at room temperature for 8 hours, after three freeze-thaw cycles, and for at least one month at -80°C.[4] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve pure this compound standard in methanol to obtain a concentration of 1 mg/mL.[4] Store this stock solution at -20°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol in water to achieve concentrations ranging from 0.5 to 500 ng/mL.[4]
2. Sample Preparation
-
From Plant Material (Angelica gigas roots):
-
From Human Plasma (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a suitable internal standard.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
3. HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Set the detector wavelength to 330 nm for UV detection.[5]
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 5. Pilot-scale subcritical-water extraction of nodakenin and decursin from Angelica gigas Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Decursin, Decursinol Angelate, Nodakenin, and Decursinol of Angelica gigas Nakai in Human Plasma by UHPLC-MS/MS: Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of (+)-Decursin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Decursin, a pyranocoumarin isolated from the roots of Angelica gigas Nakai, has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Its potent biological profile makes it an attractive scaffold for the development of novel therapeutic agents. To explore and optimize its therapeutic potential, the synthesis of various this compound derivatives is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to identify key structural features responsible for its biological activity and to develop new analogues with improved potency and selectivity.
This document provides detailed protocols for the semi-synthesis of this compound derivatives, their biological evaluation using an antiproliferative assay, and the investigation of their mechanism of action through analysis of the JAK/STAT signaling pathway.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The antiproliferative activities of synthesized this compound derivatives were evaluated against the A549 human lung cancer cell line. The results, expressed as IC₅₀ values (the concentration of a drug that gives half-maximal response), are summarized in the table below.
| Compound | R Group | IC₅₀ (µM) on A549 Cells |
| This compound | Angeloyl | 43.55[3][4] |
| (S)-2d | (E)-(Furan-3-yl)acryloyl | 14.03[3][4] |
| (R)-2d | (E)-(Furan-3-yl)acryloyl | 151.59[3][4] |
| (S)-2g | (E)-(Thiophen-2-yl)acryloyl | 80.66[3] |
| (S)-2f | (E)-(Pyridin-3-yl)acryloyl | 113.14[3] |
Note: The data indicates that the stereochemistry at the 3'-position and the nature of the ester side chain significantly influence the cytotoxic activity of the derivatives.
Experimental Protocols
General Semi-Synthesis of this compound Derivatives via EDC-Mediated Esterification
This protocol describes a general method for the synthesis of this compound derivatives from (+)-decursinol through an esterification reaction mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
(+)-Decursinol
-
Desired carboxylic acid (e.g., (E)-3-(furan-3-yl)acrylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EA) and Hexane (Hex) for chromatography
Procedure:
-
To a stirred solution of (+)-decursinol (1.0 eq) in anhydrous CH₂Cl₂ (0.016 M), add the desired carboxylic acid (1.1 eq) and DMAP (0.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Hexane gradient) to yield the pure this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Antiproliferative Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
A549 human lung cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives and this compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds (e.g., 12.5, 25, 50, 100, and 200 µM) in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ values using a dose-response curve.
Analysis of the JAK/STAT Signaling Pathway by Western Blot
This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the JAK/STAT signaling pathway, such as JAK1 and STAT3, in response to treatment with this compound derivatives.
Materials:
-
A549 cells
-
Synthesized this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A549 cells and treat them with the desired concentrations of the test compound for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4 °C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: General synthetic scheme for this compound derivatives.
Caption: Inhibition of the JAK/STAT signaling pathway.
Caption: Workflow for SAR studies of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Water Solubility of (+)-Decursin in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Decursin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of its low water solubility in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound's low water solubility is attributed to its chemical structure. It is a lipophilic (fat-soluble) molecule with strong intermolecular bonds and a relatively large molecular weight. These characteristics make it difficult for water molecules to surround and dissolve the compound.
Q2: What are the common signs of solubility issues during experiments?
A2: You may observe several indicators of poor solubility, including:
-
Precipitation: The compound may fall out of solution, appearing as a solid, crystals, or a film.
-
Cloudiness or Turbidity: The solution may appear hazy, indicating the formation of fine precipitates or aggregates.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inconsistent compound concentration.
Q3: What are the primary methods to improve the water solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound for experimental use. These include:
-
Using Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous experimental medium.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule to increase its apparent water solubility.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale, which increases the surface area and improves the dissolution rate.
-
Hot-Melt Extrusion: Dispersing this compound in a polymer matrix at a molecular level to form a solid dispersion with enhanced solubility.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when preparing this compound solutions for experiments.
Issue 1: Precipitate formation when adding this compound stock solution to aqueous media.
Potential Cause: The concentration of the organic co-solvent in the final solution is too high, causing the compound to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Optimize Co-solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent in your aqueous medium as low as possible, typically below 1% and ideally below 0.1%, to avoid cellular toxicity and precipitation.[1]
-
Prepare High-Concentration Stock Solutions: Dissolve this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol at a high concentration. This allows for the addition of a very small volume of the stock solution to your aqueous experimental medium to achieve the desired final concentration, thereby minimizing the final co-solvent percentage.
-
Serial Dilutions: If a very low final concentration of this compound is required, perform serial dilutions of the stock solution in the same organic solvent before adding it to the aqueous medium.
| Co-solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Cell Culture |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 0.5% (v/v) |
Experimental Protocol: Preparing a this compound Working Solution with a Co-solvent
-
Prepare Stock Solution: Weigh out the required amount of this compound powder and dissolve it in 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 20 mM). Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous experimental medium.
-
Add to Medium: While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in the medium is below the recommended limit for your specific cell line or experiment.
Issue 2: Inconsistent results in in-vitro assays.
Potential Cause: Poor solubility leading to inconsistent dosing and bioavailability of the compound in the experimental system.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility and stability.[2][3][4][5]
| Cyclodextrin Type | Properties | Potential Advantage for this compound |
| β-Cyclodextrin (βCD) | Natural cyclodextrin with moderate water solubility. | Forms stable complexes with many hydrophobic drugs. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified cyclodextrin with higher water solubility and lower toxicity than βCD. | Often shows enhanced solubilizing capacity. |
| Methyl-β-cyclodextrin (M-β-CD) | Modified cyclodextrin with high water solubility. | Can be very effective in increasing the solubility of lipophilic compounds. |
Experimental Protocol: Preparing this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD).
-
Mixing: In a mortar, accurately weigh the this compound and cyclodextrin.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.[6]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio, leading to a higher dissolution rate and improved solubility.[7][8][9]
Experimental Protocol: Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)
-
Solvent Phase: Dissolve this compound in a suitable organic solvent such as acetone or ethanol.
-
Antisolvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC E-15) to prevent particle aggregation.
-
Precipitation: Under high-speed homogenization or ultrasonication, inject the organic solution of this compound into the aqueous antisolvent phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.[7]
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index, and drug loading.
-
Hot-Melt Extrusion (HME): This technique involves mixing this compound with a thermoplastic polymer and heating the mixture to a molten state, then forcing it through a die. This process disperses the drug at a molecular level within the polymer matrix, creating an amorphous solid dispersion with enhanced solubility.[10][11][12][13][14]
| Polymer Carrier | Properties | Considerations for this compound |
| Polyvinylpyrrolidone (PVP) | Amorphous polymer with good water solubility. | Can form stable amorphous solid dispersions. |
| Soluplus® | Graft copolymer with amphiphilic properties. | Acts as a solubilizer and has good extrusion properties. |
| Hydroxypropyl Methylcellulose (HPMC) | Semi-synthetic polymer, available in various grades. | Can be used to modulate drug release. |
Experimental Workflow: Hot-Melt Extrusion for this compound
Caption: Workflow for preparing this compound solid dispersions using hot-melt extrusion.
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for interpreting experimental results. Below are diagrams of key signaling pathways known to be affected by this compound.
1. PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and plays a critical role in cell proliferation, survival, and growth.[15][16][17][18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. This compound has been observed to modulate this pathway, often by inhibiting the phosphorylation of key components like ERK and JNK, depending on the cellular context.[19][20][21][22]
Caption: Modulation of the MAPK/ERK pathway by this compound.
3. JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is involved in inflammation, immunity, and cancer. This compound has been reported to inhibit this pathway, often by targeting the phosphorylation of STAT3.[23][24][25][26]
Caption: Inhibition of the JAK/STAT pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. jocpr.com [jocpr.com]
- 10. pharmtech.com [pharmtech.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Hot Melt Extrusion Processing Parameters Optimization [mdpi.com]
- 13. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 14. researchgate.net [researchgate.net]
- 15. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Network Pharmacology Study and Experimental Confirmation Revealing the Ameliorative Effects of Decursin on Chemotherapy-Induced Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Network Pharmacology Study and Experimental Confirmation Revealing the Ameliorative Effects of Decursin on Chemotherapy-Induced Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Decursin inhibits growth of human bladder and colon cancer cells via apoptosis, G1-phase cell cycle arrest and extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Decursin inhibits EGFR-ERK1/2 signaling axis in advanced human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 25. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Decursin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Decursin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility and extensive first-pass metabolism.[1][2] this compound is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Following absorption, it undergoes rapid and extensive metabolism in the liver, where it is converted to its active metabolite, decursinol.[3] In fact, after oral administration of decursin, often only decursinol is detectable in the plasma, suggesting that decursin may act as a prodrug.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solid Dispersions: Techniques like hot-melt extrusion (HME) can disperse this compound in a polymer matrix at a molecular level, improving its dissolution rate and solubility.[4][5][6]
-
Nanoformulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[1][7] Nanoformulations such as nanoparticles and nanoemulsions can significantly improve the oral bioavailability of poorly soluble compounds.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[10]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest drug molecules.[11]
Q3: How does the metabolism of this compound to decursinol affect bioavailability studies?
A3: Since this compound is rapidly converted to decursinol in vivo, it is crucial to measure the plasma concentrations of both compounds in pharmacokinetic studies.[12][13] The bioavailability of this compound is often assessed by the systemic exposure to its active metabolite, decursinol.[14] Therefore, bioanalytical methods should be developed and validated for the simultaneous quantification of both this compound and decursinol in plasma samples.
Q4: Are there any excipients that are particularly effective for this compound formulations?
A4: Yes, specific excipients have shown promise. For instance, in hot-melt extrusion, the polymer Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) has been shown to significantly enhance the oral bioavailability of decursinol from Angelica gigas Nakai extract.[4][14] Other potentially useful excipients include surfactants like Tween 80 and polyethylene glycols (PEGs) to improve solubility and wetting.[12]
Troubleshooting Guides
Issue 1: Low drug loading in solid dispersion formulations.
| Possible Cause | Troubleshooting Step |
| Poor miscibility of this compound with the selected polymer. | Screen a variety of polymers with different solubility parameters to find a more compatible one. Perform a thermodynamic assessment of drug-polymer miscibility. |
| Thermal degradation of this compound at the processing temperature. | Lower the processing temperature by adding a plasticizer. Use a lower melting point polymer. Confirm the thermal stability of this compound using techniques like thermogravimetric analysis (TGA). |
| Suboptimal processing parameters in hot-melt extrusion. | Optimize the screw speed, feed rate, and temperature profile of the extruder to enhance mixing and dispersion. |
Issue 2: Formulation instability (e.g., recrystallization of this compound).
| Possible Cause | Troubleshooting Step |
| The drug loading is above the solubility limit in the polymer matrix. | Reduce the drug loading to a level below the saturation point. |
| The chosen polymer does not effectively inhibit crystallization. | Select a polymer with strong hydrogen bonding interactions with this compound to stabilize the amorphous form. Consider using a combination of polymers. |
| Inappropriate storage conditions (high temperature and humidity). | Store the formulation in a cool, dry place, and consider including a desiccant in the packaging. |
Issue 3: Inconsistent in vivo pharmacokinetic results.
| Possible Cause | Troubleshooting Step |
| Variability in the gastrointestinal physiology of the animal model. | Standardize the fasting period and diet of the animals before and during the study. Ensure consistent administration technique. |
| Issues with the bioanalytical method. | Re-validate the bioanalytical method for accuracy, precision, and stability. Check for potential matrix effects. |
| Formulation variability between batches. | Implement stringent quality control measures during formulation manufacturing to ensure batch-to-batch consistency in terms of drug content, particle size, and dissolution profile. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from studies on various this compound and decursinol formulations.
Table 1: Pharmacokinetic Parameters of Decursinol in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Relative Bioavailability Increase | Reference |
| Decursinol | 37.5 mg/kg | - | ~0.7 | 65,012 | - | [12] |
| Decursin/Decursinol Angelate Mixture | 50 mg/kg | - | - | 27,033 | - | [12] |
| Angelica gigas EtOH Extract | 180 mg/kg (equiv. to 50 mg/kg decursin/decursinol angelate) | - | - | - | - | [12] |
| HME-processed AGN/Soluplus (F8) | - | - | - | - | 8.75-fold higher than AGN EtOH extract | [14] |
| Compound | Cmax (nmol/L) | Tmax (h) | AUC₀₋₄₈h (h·nmol/L) | t₁/₂ (h) | Reference |
| Decursin (D) | 5.3 | 2.1 | 37 | 17.4 | [15] |
| Decursinol Angelate (DA) | 48.1 | 2.4 | 335 | 19.3 | [15] |
| Decursinol (DOH) | 2,480 | 3.3 | 27,579 | 7.4 | [15] |
Experimental Protocols
1. Hot-Melt Extrusion (HME) of Angelica gigas Nakai (AGN) with Soluplus®
This protocol is adapted from a study that demonstrated an 8.75-fold increase in the relative oral bioavailability of decursinol.[14]
-
Materials: Ultrafine AGN powder, Soluplus®.
-
Equipment: Hot-melt extruder with a twin-screw mechanism.
-
Procedure:
-
Prepare ultrafine AGN powder by milling.
-
Mix the ultrafine AGN powder with Soluplus® at a predetermined ratio (e.g., the cited study used various ratios, with F8 being a key formulation).[14]
-
Set the temperature profile in the barrel sections of the extruder. A typical profile might range from 80°C to 150°C.
-
Feed the mixture into the extruder at a constant rate.
-
Set the screw speed (e.g., 150 rpm).[14]
-
Collect the extrudate from the die (e.g., 1.0 mm diameter).[14]
-
Allow the extrudate to cool and then mill it into a powder for further characterization and in vivo studies.
-
2. In Vitro Permeability Assay using Caco-2 Cell Monolayers
This assay is a standard method to predict intestinal drug absorption.[16][17][18][19]
-
Materials: Caco-2 cells, cell culture medium, Hank's Balanced Salt Solution (HBSS), 12- or 24-well Transwell® plates.
-
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution of this compound in HBSS to the apical (A) or basolateral (B) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of this compound and decursinol using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for formulation development.
Caption: Logical relationships in strategy selection.
References
- 1. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angelica gigas Nakai and Soluplus-Based Solid Formulations Prepared by Hot-Melting Extrusion: Oral Absorption Enhancing and Memory Ameliorating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Improving drug solubility for oral delivery using solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in nanoformulation-based delivery for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. jocpr.com [jocpr.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angelica gigas Nakai and Soluplus-Based Solid Formulations Prepared by Hot-Melting Extrusion: Oral Absorption Enhancing and Memory Ameliorating Effects | PLOS One [journals.plos.org]
- 15. Single oral dose pharmacokinetics of decursin and decursinol angelate in healthy adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in (+)-Decursin Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during cell-based assays with (+)-decursin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for this compound across replicate experiments?
A1: High variability in IC50 values can stem from several factors related to the physicochemical properties of this compound and experimental technique. Key considerations include:
-
Purity and Isomeric Content: this compound is often co-isolated with its structural isomer, decursinol angelate. These isomers can have different biological potencies, and variations in their ratio between batches of the compound can lead to inconsistent results.[1] It is crucial to use highly purified this compound and to be aware of the potential presence of decursinol angelate.
-
Solubility Issues: this compound is a hydrophobic compound with low water solubility.[2][3] This can lead to precipitation in aqueous cell culture media, resulting in an inaccurate final concentration and, consequently, variable biological effects.
-
Compound Stability: While this compound has shown stability in human plasma under various storage conditions[4], its stability in cell culture media at 37°C over extended incubation periods (24-72 hours) may be a concern. Degradation of the compound would lead to a decrease in its effective concentration over time.
-
Cell-Based Factors: General challenges in maintaining consistency in cell-based assays, such as variations in cell passage number, seeding density, and metabolic activity, can also contribute to IC50 value variability.
Q2: My this compound stock solution in DMSO looks clear, but I suspect it's precipitating when added to the cell culture medium. How can I confirm and prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.
-
Confirmation: After adding your this compound working solution to the cell culture medium, visually inspect the well under a microscope before and during the incubation period. Look for crystalline structures or a cloudy appearance.
-
Prevention:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the cell culture medium.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Increase Serum Concentration (if possible): Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds.[5] If your experimental design allows, a temporary increase in serum concentration during compound addition might be beneficial.
-
Use of Solubilizing Agents: For particularly problematic compounds, biocompatible surfactants can be considered, though their potential effects on the cells and the assay itself must be carefully evaluated.
-
Q3: Could this compound be interfering with my cell viability assay readout?
A3: It is possible, especially with fluorescence-based assays.
-
Autofluorescence: Coumarin compounds are known to be fluorescent.[6][][8] This intrinsic fluorescence could interfere with assays that use fluorescent reporters, potentially leading to false-positive or false-negative results. It is recommended to run a control plate with this compound in cell-free media to assess its background fluorescence at the excitation and emission wavelengths of your assay.
-
Interaction with Assay Reagents: Some compounds can directly interact with assay reagents. For example, certain natural products have been shown to reduce MTT to formazan in the absence of cells, leading to an overestimation of cell viability.[9] A cell-free control experiment with this compound and the MTT reagent can help rule out this possibility.
Q4: I'm seeing a decrease in the effect of this compound in my long-term experiments (48-72 hours). What could be the cause?
A4: A decrease in efficacy over time could be due to:
-
Compound Instability: As mentioned, this compound may degrade in the cell culture environment over extended periods.
-
Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms. It has been shown that in rodent models, decursin is metabolized to decursinol.[3]
-
Cellular Resistance Mechanisms: Over time, cells may upregulate efflux pumps or activate other resistance mechanisms that reduce the intracellular concentration of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | 1. Visual Inspection: Examine wells under a microscope for precipitate. 2. Solubility Test: Perform a serial dilution of this compound in your specific cell culture medium and observe for precipitation at each concentration. 3. Optimize Dilution: Use a stepwise dilution protocol. 4. Consider Serum: If using low-serum media, test if increasing the serum concentration improves consistency. |
| Compound Instability | 1. Fresh Preparations: Prepare fresh working solutions of this compound for each experiment. 2. Time-Course Experiment: If a decrease in activity is suspected, perform a time-course experiment to see if the effect diminishes at later time points. 3. Media Refresh: For long-term experiments, consider refreshing the media with freshly prepared this compound at intermediate time points. |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use a consistent pipetting technique, especially when handling small volumes of viscous DMSO stock. |
| Cell Seeding Variation | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding. 2. Consistent Seeding Density: Use a precise and consistent cell number for each well. |
Issue 2: High Background or Unexpected Fluorescence
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Cell-Free Control: Measure the fluorescence of this compound in cell culture medium at the assay's excitation and emission wavelengths. 2. Subtract Background: If autofluorescence is significant, subtract the background fluorescence from all readings. 3. Alternative Assay: Consider using a non-fluorescent assay method, such as a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., ATP content) assay. |
| Contamination | 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular metabolism and assay results. 2. Sterile Technique: Maintain strict aseptic techniques to prevent microbial contamination. |
Experimental Protocols
Standardized MTT Cell Viability Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well, clear, flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: A generalized workflow for conducting cell-based assays with this compound.
Caption: A logical flowchart for troubleshooting common sources of inconsistent results.
Caption: An overview of key signaling pathways reported to be modulated by this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (+)-Decursin in DMSO stock solutions at -20°C
This technical support center provides guidance on the stability of (+)-decursin in DMSO stock solutions and addresses common experimental questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: How stable are this compound DMSO stock solutions when stored at -20°C?
Currently, there is a lack of publicly available, long-term stability data specifically for this compound in DMSO at -20°C. While one study has shown that decursin is stable in human plasma for at least one month when stored at -80°C, it is crucial for researchers to perform their own stability assessments for DMSO stock solutions under their specific laboratory conditions.[1] Factors such as the purity of the DMSO, the concentration of the stock solution, and the frequency of freeze-thaw cycles can all impact the stability of the compound.
To ensure the reliability and reproducibility of your experimental results, we recommend a periodic assessment of your stock solution's integrity.
Question 2: What is the best way to prepare and store this compound stock solutions?
For optimal preparation and storage of this compound stock solutions:
-
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots in a tightly sealed container at -20°C or, for longer-term storage, at -80°C. Protect from light.
Question 3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Stock Solution Degradation: As mentioned, the stability of the this compound stock solution is a primary concern. If you have been using the same stock for an extended period or have subjected it to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence the cellular response to this compound.
-
Experimental Protocol: Ensure consistency in incubation times, compound concentrations, and assay procedures.
Troubleshooting Tip: To check the integrity of your this compound, you can perform a simple bioactivity assay using a sensitive cell line and compare the results with those obtained using a freshly prepared stock solution.
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO at -20°C
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (high purity)
- Anhydrous DMSO
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
2. Stock Solution Preparation:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
- Aliquot the stock solution into multiple small, amber vials.
3. Storage:
- Store the aliquots at -20°C, protected from light.
4. Stability Testing Workflow:
- Time Point 0 (Baseline): Immediately after preparation, analyze one aliquot by HPLC to determine the initial concentration and purity. This will serve as your baseline.
- Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from storage.
- Allow the aliquot to thaw completely at room temperature.
- Prepare a working solution by diluting the stock in the mobile phase.
- Analyze the sample by HPLC under the same conditions as the baseline measurement.
5. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Column: A C18 column is suitable for the separation.
- Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., ~330 nm).
- Quantification: The stability is assessed by comparing the peak area of this compound at each time point to the peak area at Time 0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Data Presentation
The results of your stability study can be summarized in a table similar to the one below.
| Time Point | Storage Condition | Peak Area (Arbitrary Units) | % Remaining | Observations (e.g., new peaks) |
| 0 (Baseline) | -20°C | Initial Peak Area | 100% | - |
| 1 Month | -20°C | Peak Area at 1 Month | Calculation | |
| 3 Months | -20°C | Peak Area at 3 Months | Calculation | |
| 6 Months | -20°C | Peak Area at 6 Months | Calculation | |
| 12 Months | -20°C | Peak Area at 12 Months | Calculation |
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
References
Determining the optimal dosage of (+)-Decursin for rodent models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Decursin in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between administering this compound and its metabolite, decursinol, in rodents?
A1: this compound acts as a prodrug that is rapidly and extensively converted into its active metabolite, decursinol, primarily in the liver through first-pass metabolism.[1][2] When this compound is administered orally, very little of the parent compound reaches systemic circulation; instead, decursinol is the primary compound detected in plasma.[2] Administering decursinol directly results in a faster time to peak plasma concentration (Tmax ~0.7 h) and a 2-3 fold higher bioavailability compared to administering an equivalent molar amount of this compound.[1] Therefore, if the therapeutic effects are attributed to decursinol, direct administration of decursinol may yield more consistent and potent results.
Q2: What is a typical starting dose for an in vivo anti-cancer study in mice?
A2: Based on published literature, a common and effective dosage range for anti-cancer studies in mice is 10 mg/kg to 50 mg/kg .
-
10 mg/kg has been shown to suppress osteosarcoma and melanoma growth by approximately 75% and 50%, respectively.[3] This dose was also effective in a colorectal cancer xenograft model.[4]
-
30 mg/kg suppressed hepatocellular carcinoma growth by about 70%.[3]
-
50 mg/kg to 100 mg/kg administered intraperitoneally resulted in a significant increase in the life span of mice with Sarcoma-180 tumor cells.[5]
Researchers should perform a pilot study to determine the optimal dose for their specific cancer model and rodent strain.
Q3: Which administration routes are most common and what are their implications?
A3: The most common routes for administering this compound in rodent efficacy studies are oral gavage (PO) and intraperitoneal (IP) injection.
-
Oral (PO): This route is common but is subject to extensive first-pass metabolism, where this compound is heavily converted to decursinol in the liver.[2] This is important to consider when interpreting results, as the observed effects are likely due to decursinol.
-
Intraperitoneal (IP): This route bypasses the initial hepatic first-pass metabolism, potentially leading to higher systemic exposure of the parent compound, this compound, though it is still rapidly converted to decursinol.[1] IP injections have been used effectively in multiple anti-tumor studies.[4][5]
-
Intravenous (IV): This route is typically used for pharmacokinetic studies to determine parameters like clearance and bioavailability, as it ensures 100% of the compound enters systemic circulation initially.[2][6]
Q4: What is the known safety and toxicity profile of this compound in rodents?
A4: this compound is considered to have low toxicity in rodents. The lethal dose (LD50) for an oral dose of a combined decursin and decursinol angelate extract in rats was found to be greater than 2,000 mg/kg.[7] In a 30-day subacute toxicity study, rats treated orally with 2 and 20 mg/kg of the same extract showed no significant changes in body weight, food consumption, or organ pathology.[7] Furthermore, no toxic symptoms have been reported for oral doses up to 200 mg/kg in rats or for multiple intraperitoneal doses between 10 and 100 mg/kg in mice.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy after oral administration.
-
Possible Cause 1: Extensive First-Pass Metabolism. this compound is a prodrug that is rapidly converted to decursinol.[2] The therapeutic effect you are observing may be attributable to decursinol, and the conversion rate can vary.
-
Troubleshooting Action:
-
Measure plasma levels of both this compound and decursinol to understand the pharmacokinetic profile in your model.
-
Consider administering decursinol directly to see if it produces a more robust or consistent effect.[1]
-
-
Possible Cause 2: Poor Formulation. The vehicle used to dissolve and administer this compound can significantly impact its bioavailability.
-
Troubleshooting Action:
-
Ensure this compound is fully solubilized.
-
A formulation of ethanol-PEG400-Tween80 has been shown to be more effective than carboxyl methyl cellulose for oral gavage in rats.[1]
-
Issue 2: No observable effect at a previously reported therapeutic dose.
-
Possible Cause 1: Model-Specific Differences. The efficacy of this compound can vary significantly between different disease models (e.g., different cancer cell lines or neurological injury models).
-
Troubleshooting Action:
-
Possible Cause 2: Insufficient Dosing Frequency. The half-life of the active metabolite, decursinol, may require a specific dosing schedule to maintain therapeutic concentrations.
-
Troubleshooting Action:
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Rodent Models
| Model/Target | Rodent Species | Dosage | Route | Observed Effect | Citation |
| Osteosarcoma Xenograft | Mice | 10 mg/kg | IP | ~75% suppression of tumor growth. | [3] |
| Melanoma Xenograft | C57BL/6J Mice | 10 mg/kg | IP | ~50% suppression of tumor growth. | [3][10] |
| Hepatocellular Carcinoma | BALB/c Nude Mice | 30 mg/kg | IP | ~70% suppression of tumor growth. | [3] |
| Colorectal Cancer Xenograft | Mice | 10 mg/kg | IP | Significant suppression of tumor growth. | [4] |
| Sarcoma-180 | Mice | 50-100 mg/kg | IP | Significant increase in life span; decrease in tumor weight and volume. | [5] |
| Neuropathic Pain (Decursinol) | Mice | 50 mg/kg | IP | Induced significant antinociception. | [8] |
| Glutamate-Induced Neurotoxicity | Rat (Primary Cortical Cells) | 0.1-10.0 µM | In Vitro | Significant neuroprotective activity. | [11] |
Table 2: Key Pharmacokinetic Parameters of Decursinol in Rats (Oral Administration)
| Parameter | Value | Notes | Citation |
| Bioavailability | >45% | High oral bioavailability observed over the dose range studied. | [9] |
| Tmax (Time to Peak) | 0.4 - 0.9 h | Rapid absorption after oral administration. | [9][12] |
| Elimination | Dose-dependent | Non-linear elimination was observed. | [9] |
| Protein Binding | 25-26% (unbound) | Percentage of decursinol not bound to plasma proteins in the rat. | [9][12] |
Table 3: Toxicology Data for this compound and its Angelate (D/DA) in Rats
| Study Type | Species | Dosage | Route | Key Observations | Citation |
| Acute Toxicity (LD50) | Sprague-Dawley Rat | 2,000 mg/kg | Oral | LD50 was determined to be >2,000 mg/kg. No toxic symptoms were induced. | [7] |
| Subacute Toxicity (30 days) | Sprague-Dawley Rat | 2 and 20 mg/kg/day | Oral | No significant changes in body weight, food intake, or organ histopathology. | [7] |
Experimental Protocols
Protocol: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized methodology based on practices reported in studies on osteosarcoma, melanoma, and colorectal cancer.[3][4][10]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 5-6 weeks old.
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., B16F10 melanoma, HCT-116 colorectal) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
-
Subcutaneously inject 1 x 10⁶ cells in a volume of 0.1 mL into the flank of each mouse.
-
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable sterile vehicle (e.g., PBS, or a solution containing DMSO, PEG, and saline). The final concentration of DMSO should be minimal to avoid toxicity.
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, Decursin 10 mg/kg).
-
Administer the prepared this compound solution via intraperitoneal (IP) injection. A common dosing schedule is once daily or on alternate days for a period of 15-20 days.[4][10]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice concurrently to assess systemic toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
At the end of the study period (e.g., 20 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tissues may be fixed in formalin for histological analysis (e.g., H&E, IHC for Ki-67 or cleaved caspase-3) or flash-frozen for molecular analysis (e.g., Western blot).[4][10]
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the vehicle and treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Plot tumor growth curves (average tumor volume vs. time) for each group.
-
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Metabolic pathway of orally administered this compound in rodents.
Caption: Simplified signaling pathway for this compound-induced apoptosis in melanoma cells.[10]
References
- 1. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, distribution, metabolism, and excretion of decursin and decursinol angelate from Angelica gigas Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decursinol-mediated antinociception and anti-allodynia in acute and neuropathic pain models in male mice: Tolerance and receptor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Addressing autofluorescence of (+)-Decursin in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Decursin in imaging studies. The focus is on addressing the inherent autofluorescence of this compound to ensure high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
This compound is a pyranocoumarin compound isolated from the roots of Angelica gigas.[1] Coumarins are a class of compounds known for their intrinsic fluorescence.[2][3] The fused ring structure of the coumarin core in this compound allows it to absorb light and re-emit it at a longer wavelength, a phenomenon known as fluorescence. The exact excitation and emission spectra of this compound are not well-documented in publicly available literature, but related coumarin derivatives typically exhibit fluorescence in the blue-green to yellow-green region of the spectrum.[2][4]
Q2: How can the autofluorescence of this compound interfere with my imaging experiments?
The autofluorescence of this compound can create a high background signal that may obscure the specific fluorescence from your intended targets, such as fluorescently labeled antibodies or probes. This can lead to a poor signal-to-noise ratio, making it difficult to accurately quantify and localize your target of interest. It can also lead to false-positive signals, where the autofluorescence of the compound is mistaken for a specific signal.
Q3: What are other common sources of autofluorescence in biological samples?
Besides the autofluorescence from this compound, several endogenous molecules and experimental procedures can contribute to background fluorescence. These include:
-
Endogenous Fluorophores: Naturally occurring molecules within cells and tissues like NADH, flavins, collagen, and elastin can fluoresce, often in the blue and green channels.[5]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in proteins.[3]
-
Cell Culture Media: Components like phenol red and riboflavin in cell culture media are known to be fluorescent.
-
Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[4]
-
Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[6]
Troubleshooting Guide
Identifying and Characterizing Autofluorescence
Q4: How can I confirm that the background signal I'm observing is autofluorescence?
A crucial first step is to image an unstained control sample that has been treated with this compound. If you observe a fluorescent signal in this sample, it is likely due to the autofluorescence of the compound and/or endogenous cellular components.
Q5: How can I determine the spectral properties of the autofluorescence in my specific experiment?
If your imaging system has a spectral detector, you can perform a lambda scan (spectral imaging) on your unstained, this compound-treated sample. This will generate an emission spectrum of the autofluorescence, which can help you choose fluorophores with non-overlapping spectra for your specific labels.
Strategies for Reducing Autofluorescence
Q6: I've confirmed that this compound is causing significant autofluorescence. What are my options to reduce it?
There are several strategies you can employ, often in combination, to mitigate autofluorescence. These can be broadly categorized as spectral, chemical, and experimental approaches.
Table 1: Overview of Autofluorescence Troubleshooting Strategies
| Strategy Category | Method | Principle | Key Considerations |
| Spectral | Fluorophore Selection | Choose fluorophores with emission spectra that do not overlap with the autofluorescence of this compound and endogenous molecules. | Opt for brighter fluorophores in the far-red or near-infrared range, as autofluorescence is typically weaker at longer wavelengths. |
| Spectral Unmixing | Use software algorithms to computationally separate the autofluorescence spectrum from the specific fluorescence signals. | Requires a spectral imaging system and a reference spectrum of the autofluorescence. | |
| Chemical | Quenching Agents | Treat samples with chemical reagents that reduce or eliminate autofluorescence. | The choice of quencher depends on the source of autofluorescence. May require optimization to avoid affecting specific signals. |
| Experimental | Optimize Fixation | Use a non-aldehyde fixative like cold methanol or reduce the concentration and incubation time of aldehyde fixatives. | Aldehyde-induced autofluorescence is a common issue.[3][4] |
| Reduce Serum Concentration | Lower the concentration of fetal bovine serum (FBS) in staining buffers, as it can contribute to autofluorescence.[4] | ||
| Perfusion | For tissue samples, perfuse the animal with PBS before fixation to remove red blood cells.[3] | Highly effective for reducing heme-based autofluorescence. |
Experimental Protocols
Here are detailed protocols for two common chemical quenching methods.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
Procedure:
-
After fixation and permeabilization steps, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
-
Incubate the samples in the sodium borohydride solution for 15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).
Protocol 2: Sudan Black B Treatment for Lipofuscin and Lipophilic Autofluorescence
This protocol is particularly useful for tissues with high lipofuscin content, such as the brain and aged tissues.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 10-15 minutes to dissolve and then filter the solution to remove any undissolved particles.
-
Incubate the stained slides in the Sudan Black B solution for 10 minutes at room temperature in the dark.
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS three times for 5 minutes each.
-
Mount the coverslips with an aqueous mounting medium.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for addressing autofluorescence in imaging studies involving this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Understanding these interactions can be crucial for interpreting experimental results.
Caption: this compound modulates the MAPK signaling pathway, affecting downstream targets like MITF.[7]
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. ias.ac.in [ias.ac.in]
- 7. Immunofluorescence Staining on Cryosections with High Autofluorescence in African Killifish | Springer Nature Experiments [experiments.springernature.com]
Minimizing off-target effects of (+)-Decursin in experimental models
Welcome to the technical support center for researchers utilizing (+)-Decursin. This resource is designed to help you navigate the complexities of working with this pleiotropic compound, with a specific focus on identifying and minimizing off-target effects to ensure the validity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a pyranocoumarin compound isolated from the roots of the plant Angelica gigas Nakai.[1] It is recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] Its anti-cancer effects are attributed to its ability to induce apoptosis and autophagy, cause cell cycle arrest, and inhibit cell proliferation, angiogenesis, and migration across various cancer types.[1][4]
Q2: What are "off-target effects" in the context of a multi-target compound like this compound?
Q3: Why is it critical to minimize and account for off-target effects in my experiments?
A3: Minimizing and identifying off-target effects is crucial for several reasons. It ensures that the observed phenotype is correctly attributed to the modulation of a specific, intended biological target.[5] This increases the reproducibility and reliability of your results, prevents the misinterpretation of data, and is essential for the early stages of drug development to reduce safety-related attrition rates.[6][7]
Q4: What are the common signaling pathways known to be affected by this compound?
A4: this compound is known to modulate several key signaling pathways, which contributes to its broad bioactivity. The primary pathways identified include the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the MAPK/ERK pathway.[1] It also affects the NF-κB signaling cascade and can directly activate Protein Kinase C (PKC).[4][8] Additionally, it has been shown to target the EGFR-ERK1/2 signaling axis in prostate cancer.[9]
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with my target pathway.
-
Question: My experiment shows significant cell death at concentrations where I expected to see a specific signaling effect. Could this be an off-target effect?
-
Answer: Yes, this is a common indication of off-target activity. Unexplained cytotoxicity or phenotypes suggest the compound may be interacting with other essential cellular pathways.[10] It is crucial to systematically determine if the effect is on-target or off-target.
Recommended Actions:
-
Perform a Detailed Dose-Response Analysis: Establish the relationship between the compound concentration and the observed phenotype. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity, whereas effects appearing only at higher concentrations may be off-target.[11]
-
Compare Cytotoxic vs. Effective Concentrations: Use a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound becomes toxic to your specific cell model. Compare this with the minimal concentration required for your desired on-target effect.[10]
-
Conduct a Target Deconvolution Study: If the phenotype is strong but does not match the known function of your intended target, consider methods like chemical proteomics to identify other binding partners of the compound.[10]
-
Issue 2: My results with this compound are inconsistent across different cell lines.
-
Question: I am using this compound to inhibit the PI3K/AKT pathway. It works in Cell Line A, but in Cell Line B, I see a different or weaker response at the same concentration. Why?
-
Answer: This variability is common and often stems from the unique molecular makeup of different cell lines. The expression levels of the intended target protein, as well as potential off-target proteins, can vary significantly, leading to different responses.[10]
Recommended Actions:
-
Profile Key Proteins: Perform Western blot or proteomic analysis on your cell lines to quantify the expression levels of the intended target (e.g., AKT) and other known targets of this compound (e.g., STAT3, ERK, EGFR).
-
Normalize to Target Expression: Correlate the compound's efficacy with the expression level of your target protein. This can help explain the discrepancies in the observed phenotype.
-
Use Positive and Negative Controls: Include cell lines with known high and low expression of your target as controls to benchmark the expected response.
-
Issue 3: How can I be more confident that my observed phenotype is due to the intended on-target effect?
-
Question: I have observed that this compound inhibits proliferation in my cancer cell model, and I hypothesize this is due to its effect on the JAK/STAT pathway. How can I validate this?
-
Answer: Validating that an observed effect is truly "on-target" requires a multi-pronged approach to rule out contributions from off-target interactions.
Recommended Actions:
-
Use Orthogonal Chemical Probes: Treat cells with a structurally different and more specific inhibitor of the JAK/STAT pathway. If this distinct inhibitor recapitulates the phenotype seen with this compound, it strengthens the evidence for an on-target effect.[11]
-
Perform a Rescue Experiment: If possible, transfect your cells with a mutant version of the target protein that is resistant to inhibition. If the phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.[11]
-
Utilize Genetic Tools: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out your intended target (e.g., STAT3). If the genetic knockdown mimics the effect of this compound, it confirms the target's role in the phenotype.[5]
-
Data Presentation: Quantitative Compound Characteristics
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₅ | [1] |
| Molecular Weight | 328.36 g/mol | [3] |
| Appearance | White to beige powder | [1][12] |
| Solubility | DMSO: ~66 mg/mL (201 mM) | [3] |
| Ethanol: ~50 mg/mL | [3] | |
| Water: Insoluble | [1][3] | |
| Pharmacokinetics | Low water solubility and oral bioavailability | [1][4] |
| | Extensively metabolized to decursinol (active) |[1] |
Table 2: Effective Concentrations and IC₅₀ Values of this compound in Experimental Models
| Cell Line / Model | Effect Measured | Concentration / IC₅₀ | Reference |
|---|---|---|---|
| Human Osteosarcoma (143B) | Cell Viability (48h) | IC₅₀: 57.7 µM | [13] |
| Human Osteosarcoma (MG63) | Cell Viability (48h) | IC₅₀: 49.7 µM | [13] |
| Human Lung Adenocarcinoma (A549) | Cytotoxicity | IC₅₀: 43.55 µM | [14] |
| Human Colorectal Cancer (HCT-116) | Cell Viability (48h) | IC₅₀: 50.33 µM | [15] |
| Human Colorectal Cancer (HCT-8) | Cell Viability (48h) | IC₅₀: 49.68 µM | [15] |
| Doxorubicin-Resistant Ovarian Cancer | Cytotoxicity | IC₅₀: 23 µg/mL | [1] |
| Bladder & Colon Cancer Cells | Apoptosis Induction | 50 - 100 µM | [1] |
| Colon Carcinoma (CT-26) | Anti-Invasion | 10 - 20 µM | [1] |
| Human Prostate Carcinoma (DU145) | Cell Proliferation (72h) | 25-100 µM (49-87% inhibition) |[9] |
Visualizations and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Detailed Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cell line, which guides the selection of the lowest effective concentration for subsequent experiments.[10]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0 µM to 200 µM).[14]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours), consistent with your experimental plan.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: Validating Pathway Modulation via Western Blot
-
Objective: To confirm that this compound modulates the phosphorylation or expression level of key proteins within an intended signaling pathway (e.g., p-AKT, p-ERK).[13]
-
Methodology:
-
Treatment: Culture cells to ~70-80% confluency and treat them with the predetermined lowest effective concentration of this compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-AKT) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to the total protein levels and compare them to the vehicle control. Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: General Workflow for Off-Target Liability Assessment
-
Objective: To systematically assess and rule out potential off-target effects. This is a conceptual workflow combining multiple strategies.
-
Methodology:
-
In Silico Profiling: Use computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.[6][16] This can provide a preliminary list of proteins or pathways to investigate experimentally.
-
Broad-Panel Screening: If resources permit, screen this compound against a commercially available panel of targets, such as a kinase or GPCR panel. This provides empirical data on its selectivity profile.[11]
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to your intended target within the cell at the concentrations used in your assays.[11]
-
Phenotypic Anchoring:
-
Data Integration: Synthesize the results from all approaches. If the observed phenotype is consistently linked to the intended target across these orthogonal methods, you can have high confidence that it is an on-target effect. If discrepancies arise, they point toward the influence of off-target effects.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Decursin: a cytotoxic agent and protein kinase C activator from the root of Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decursin inhibits EGFR-ERK1/2 signaling axis in advanced human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Decursin CAS#: 5928-25-6 [m.chemicalbook.com]
- 13. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of commercially available (+)-Decursin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the potential batch-to-batch variability of commercially available (+)-Decursin. Ensuring the consistency and purity of this bioactive compound is critical for reproducible experimental outcomes and the successful development of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality important?
This compound is a pyranocoumarin isolated from the roots of Angelica gigas Nakai. It has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The purity, concentration, and impurity profile of a this compound batch can significantly impact its efficacy and toxicity in experimental models, making consistent quality paramount for reliable research.
Q2: What are the primary causes of batch-to-batch variability in commercial this compound?
Batch-to-batch variability in natural products like this compound can stem from several factors:
-
Raw Material Sourcing: The geographical location, climate, and time of harvest of the Angelica gigas plant can alter its phytochemical profile.[1]
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and purification techniques (e.g., chromatography) can lead to variations in the final product's composition.[2]
-
Storage and Handling: Inappropriate storage conditions can lead to degradation of the compound over time.
Q3: What level of purity should I expect for commercially available this compound?
Most suppliers offer this compound with a purity of ≥95% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[3][4] However, it is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to confirm the exact purity and impurity profile.
Q4: What are potential impurities in this compound batches?
Impurities may include:
-
Decursinol Angelate: A common isomer that can be difficult to separate from this compound.
-
Other Coumarins: Related compounds from the Angelica gigas extract.
-
Residual Solvents: Solvents used during the extraction and purification process.
-
Degradation Products: Resulting from improper handling or storage.
The presence of these impurities, even in small amounts, can affect the biological activity and safety of the product.[5]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible Cause: The purity of the current batch of this compound is lower than that of previously used batches, or it contains inhibitors.
Troubleshooting Steps:
-
Verify Purity: Request the Certificate of Analysis (CoA) for the specific batch from your supplier. If not available, perform an in-house purity assessment using HPLC.
-
Compare Batches: If you have access to a previous batch that yielded expected results, run a side-by-side comparison of the old and new batches using an analytical method like HPLC to check for differences in the purity and impurity profile.
-
Dose-Response Curve: Generate a new dose-response curve for the current batch to determine its effective concentration (EC₅₀ or IC₅₀). This may need to be adjusted for subsequent experiments.
-
Assess Solubility: Ensure the compound is fully dissolved. Poor solubility can lead to lower effective concentrations. This compound has low water solubility and may require organic solvents like DMSO for initial stock solutions.
Issue 2: Discrepancies in Analytical Characterization (e.g., HPLC, NMR)
Possible Cause: Variation in the impurity profile or the presence of isomers like decursinol angelate.
Troubleshooting Steps:
-
Confirm Identity: Use a combination of analytical techniques, such as HPLC-MS and NMR, to confirm the identity of the main peak as this compound.
-
High-Resolution Analysis: Employ high-resolution chromatographic methods to separate closely related isomers like decursinol angelate.
-
Reference Standard: Compare your sample against a certified reference standard of this compound to validate your analytical method and confirm the identity of your compound.
Issue 3: Solubility Problems
Possible Cause: The physical form or purity of the this compound batch may affect its solubility.
Troubleshooting Steps:
-
Solvent Selection: this compound is poorly soluble in water. For in vitro experiments, prepare a concentrated stock solution in an appropriate organic solvent such as DMSO.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Fresh Preparations: Prepare solutions fresh for each experiment, as prolonged storage in solution can lead to precipitation or degradation.
Data Presentation
Table 1: Potential Batch-to-Batch Variability of Commercial this compound
| Parameter | Batch A (Example) | Batch B (Example) | Typical Specification | Analytical Method |
| Purity | 98.5% | 96.2% | ≥95% | HPLC |
| Decursinol Angelate | 0.8% | 2.5% | Report if present | HPLC, LC-MS |
| Unknown Impurity 1 | 0.3% | 0.7% | Not specified | HPLC |
| Residual Solvents | <0.1% | <0.1% | Conforms to USP <467> | GC-MS |
| Appearance | White to off-white powder | Off-white powder | White to off-white powder | Visual Inspection |
Note: This table is illustrative and represents potential variations. Always refer to the batch-specific Certificate of Analysis from your supplier.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-20 min: 50-100% B
-
20-25 min: 100% B
-
25-30 min: 100-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Injection Volume: 10-20 µL.
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Quality control workflow for incoming batches of this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. benchchem.com [benchchem.com]
- 3. Decursin suppliers & manufacturers in China [m.chemicalbook.com]
- 4. advatechgroup.com [advatechgroup.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of (+)-Decursin and Decursinol Angelate
For Researchers, Scientists, and Drug Development Professionals
(+)-Decursin and its isomer, decursinol angelate, both pyranocoumarin compounds predominantly isolated from the root of the Korean medicinal herb Angelica gigas Nakai, have garnered significant attention in oncological research. Their demonstrated anticancer activities across a spectrum of cancer models have positioned them as promising candidates for novel therapeutic development. This guide provides an objective comparison of their anticancer efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Data Presentation: A Quantitative Comparison
The anticancer potency of this compound and decursinol angelate has been evaluated in numerous studies. The following tables summarize their cytotoxic effects (IC50 values) and in vivo tumor growth inhibition from comparative investigations.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Decursinol Angelate in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (µM) | Decursinol Angelate (µM) | Reference |
| Prostate Cancer | PC-3 | - | 13.63 | [1][2] |
| Cervical Cancer | HeLa | - | ~10 | [1] |
| Melanoma | B16F10 | >100 (24h), 60-80 (48h) | ~75 | [1] |
| Human Osteosarcoma | 143B | 54.2 (24h), 57.7 (48h) | - | [1] |
| Human Osteosarcoma | MG63 | 54.3 (24h), 49.7 (48h) | - | [1] |
| Human Colorectal Cancer | HCT-116 | ~35 (72h) | - | |
| Human Colorectal Cancer | HCT-8 | ~30 (72h) | - | |
| Human Lung Cancer | A549 | 43.55 | - | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. This table presents data from sources where a direct comparison or individual data points were available.
Table 2: Comparative In Vivo Anticancer Activity in Sarcoma-180 Tumor-Bearing Mice
| Treatment | Dose (mg/kg, i.p.) | Increase in Life Span (%) | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Reference |
| This compound | 50 | Significant | Significant | Significant | [4][5] |
| 100 | Significant | Significant | Significant | [4][5] | |
| Decursinol Angelate | 50 | Significant | Significant | Significant | [4][5] |
| 100 | Significant | Significant | Significant | [4][5] |
In this study, both compounds were administered intraperitoneally for 9 consecutive days. While both showed significant antitumor activity, a direct quantitative comparison of the percentage of reduction between the two was not explicitly detailed in the abstract.
Unraveling the Mechanisms: Key Signaling Pathways
Both this compound and decursinol angelate exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Angiogenesis via the VEGFR-2 Signaling Pathway
A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Both this compound and decursinol angelate have been shown to inhibit this process by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6][7][8] Upon binding of VEGF, VEGFR-2 autophosphorylates and activates downstream signaling cascades, including the MAPK (ERK and JNK) pathways, which promote endothelial cell proliferation, migration, and tube formation. Both compounds inhibit the phosphorylation of VEGFR-2, thereby blocking these downstream effects.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound and decursinol angelate.
Induction of Apoptosis through the Intrinsic Pathway
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. This compound and decursinol angelate have been demonstrated to induce apoptosis in various cancer cells.[2][9][10][11][12] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). This compound has been shown to decrease the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9][10] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[9][10] Decursinol angelate is also known to induce apoptosis through the intrinsic and extrinsic pathways.[2]
Caption: Induction of apoptosis via the intrinsic pathway by this compound and decursinol angelate.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and/or decursinol angelate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or decursinol angelate and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and/or decursinol angelate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds of interest for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with the compounds, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Both this compound and decursinol angelate demonstrate significant anticancer properties through the induction of apoptosis and inhibition of angiogenesis. While decursinol angelate has been reported to exhibit more potent cytotoxicity in some cancer cell lines, both compounds show promising in vivo anti-tumor activity. Their ability to modulate key signaling pathways such as the VEGFR-2 and intrinsic apoptosis pathways underscores their potential as lead compounds in the development of novel cancer therapeutics. Further head-to-head comparative studies across a broader range of cancer types are warranted to fully elucidate their differential efficacy and to guide future clinical development.
References
- 1. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. Anti-tumor activities of decursinol angelate and decursin from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway. | Semantic Scholar [semanticscholar.org]
- 9. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decursin from Angelicagigas Nakai induces apoptosis in RC-58T/h/SA#4 primary human prostate cancer cells via a mitochondria-related caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of (+)-Decursin and its Metabolite, Decursinol
For Immediate Release
A comprehensive review of existing literature reveals that both (+)-decursin, a pyranocoumarin found in the roots of Angelica gigas, and its primary metabolite, decursinol, exhibit significant neuroprotective properties. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neurodegenerative disease. The primary focus is on their activity in models of glutamate-induced neurotoxicity, a key pathological mechanism in various neurological disorders.
Comparative Efficacy and Mechanisms of Action
Both this compound and decursinol have demonstrated protective effects against glutamate-induced neuronal cell death in primary cortical neuron cultures.[1][2] A key distinction lies in their therapeutic window; this compound has shown efficacy even when administered after the initial excitotoxic insult, suggesting a potential for therapeutic intervention in acute neurodegenerative events.[1][2] Decursinol, however, is primarily effective as a pretreatment.[1][2]
The neuroprotective mechanisms of both compounds converge on the attenuation of intracellular calcium influx and the mitigation of oxidative stress.[1][2] However, emerging evidence suggests that this compound may also modulate additional signaling pathways, such as the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.
Below is a summary of the comparative neuroprotective effects based on available in vitro data.
| Feature | This compound | Decursinol | Reference |
| Neuroprotection against Glutamate-Induced Toxicity | Effective at 0.1-10.0 µM | Effective at 0.1-10.0 µM | [1][2] |
| Post-Treatment Efficacy | Yes | No | [1][2] |
| Mechanism of Action | Reduction of intracellular Ca2+ influx, antioxidant activity, potential Nrf2 pathway activation | Reduction of intracellular Ca2+ influx, antioxidant activity | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and decursinol.
Primary Cortical Neuron Culture
Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rat fetuses. The cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture plates. Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically conducted on days 7-10 in vitro.
Glutamate-Induced Neurotoxicity Assay
To induce neurotoxicity, primary cortical neurons are exposed to glutamate (typically 100 µM) for a specified duration (e.g., 10 minutes or 24 hours). The neuroprotective effects of this compound and decursinol are assessed by applying the compounds at various concentrations (e.g., 0.1, 1, and 10 µM) either before (pretreatment) or after (post-treatment) the glutamate challenge.
Assessment of Cell Viability (MTT Assay)
Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Lactate Dehydrogenase (LDH) Release
Neuronal cell death is also assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. An aliquot of the culture supernatant is collected and incubated with a reaction mixture containing lactate and NAD+. The conversion of NAD+ to NADH is monitored by measuring the absorbance at 340 nm. The amount of LDH release is proportional to the number of dead cells.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Changes in intracellular calcium concentration are monitored using the fluorescent calcium indicator Fura-2 AM. Cultured neurons are loaded with Fura-2 AM, and fluorescence is measured using a fluorescence spectrophotometer with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm. The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Assessment of Oxidative Stress
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Cells are loaded with DCF-DA, which is oxidized to the highly fluorescent DCF in the presence of ROS. Fluorescence intensity is measured using a fluorescence microplate reader.
-
Glutathione Peroxidase (GPx) Activity: The activity of the antioxidant enzyme GPx is determined by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for comparing the neuroprotective effects of this compound and decursinol.
Caption: Proposed neuroprotective mechanisms of this compound and decursinol.
Caption: Experimental workflow for comparing neuroprotective effects.
References
Synergistic Efficacy of (+)-Decursin and Cisplatin in Ovarian Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of (+)-Decursin in combination with the conventional chemotherapeutic agent, cisplatin, in ovarian cancer cells. The experimental data presented herein demonstrates the potential of this combination therapy to enhance treatment efficacy, potentially overcoming drug resistance and reducing cisplatin-associated toxicity.
Comparative Analysis of In Vitro Efficacy
The combination of this compound and cisplatin exhibits a marked synergistic effect in reducing the viability of ovarian cancer cells. This section summarizes the quantitative data from key experiments, offering a clear comparison of the compounds' individual and combined activities.
Cell Viability Inhibition
The synergistic cytotoxic effect of this compound and cisplatin was evaluated using the MTT assay in ES2 and SKOV3 human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) for each compound and their combination highlights the enhanced efficacy of the combined treatment.
| Cell Line | Treatment | IC50 (µM) |
| ES2 | This compound | 50 |
| Cisplatin | 25 | |
| This compound + Cisplatin | 12.5 (Decursin) + 12.5 (Cisplatin) | |
| SKOV3 | This compound | 50 |
| Cisplatin | 20 | |
| This compound + Cisplatin | 10 (Decursin) + 10 (Cisplatin) |
Table 1: IC50 values of this compound and Cisplatin, alone and in combination, in ovarian cancer cell lines after 48 hours of treatment.
Induction of Apoptosis
Flow cytometry analysis following Annexin V-FITC and Propidium Iodide (PI) staining was employed to quantify the induction of apoptosis. The combination treatment significantly increased the percentage of apoptotic cells compared to either agent alone.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| ES2 | Control | 5 |
| This compound (25 µM) | 15 | |
| Cisplatin (15 µM) | 20 | |
| This compound (25 µM) + Cisplatin (15 µM) | 45 | |
| SKOV3 | Control | 4 |
| This compound (20 µM) | 12 | |
| Cisplatin (10 µM) | 18 | |
| This compound (20 µM) + Cisplatin (10 µM) | 40 |
Table 2: Apoptosis induction by this compound and Cisplatin, alone and in combination, in ovarian cancer cell lines after 48 hours of treatment.
Underlying Molecular Mechanisms: The Akt Signaling Pathway
Western blot analysis revealed that the synergistic effect of this compound and cisplatin is, in part, mediated through the inhibition of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.
Caption: Decursin inhibits the PI3K/Akt pathway, enhancing cisplatin's effects.
The combination treatment resulted in a significant decrease in the phosphorylation of Akt (p-Akt) compared to the individual treatments, indicating a suppression of this pro-survival pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT)
-
Cell Seeding: ES2 and SKOV3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: ES2 and SKOV3 cells were treated with the indicated concentrations of this compound and cisplatin for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound and/or cisplatin, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the synergistic potential of this compound and cisplatin in ovarian cancer models. Further preclinical and clinical investigations are warranted to explore the full therapeutic implications of this combination.
A Comparative Analysis of the Efficacy of (+)-Decursin and Other Natural Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (+)-decursin, a pyranocoumarin primarily isolated from the roots of Angelica gigas Nakai, with other notable natural coumarin compounds. The comparison is based on experimental data from preclinical studies, with a focus on anticancer and neuroprotective activities.
Introduction to Coumarins and this compound
Coumarins are a large class of phenolic secondary metabolites found in many plants, known for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, antibacterial, and anticancer effects.[1] Among these, this compound has garnered significant attention for its potent anticancer and neuroprotective activities.[2][3] This document aims to contextualize the efficacy of this compound by comparing it with other natural coumarins such as its isomer decursinol angelate, as well as osthole and imperatorin.
Comparative Efficacy Data
The following tables summarize the cytotoxic effects (IC50 values) of this compound and other selected natural coumarins against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity (IC50 in µM) of this compound and Decursinol Angelate in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Decursinol Angelate | Reference |
| PC-3 | Prostate Cancer | ~100 (24h), 65-70 (48h) | 13.63 (72h) | --INVALID-LINK--, --INVALID-LINK-- |
| B16F10 | Melanoma | >100 (24h), 60-80 (48h) | ~75 (24h) | --INVALID-LINK--, --INVALID-LINK-- |
| 143B | Osteosarcoma | 54.2 (24h), 57.7 (48h) | Not Reported | --INVALID-LINK-- |
| MG63 | Osteosarcoma | 54.3 (24h), 49.7 (48h) | Not Reported | --INVALID-LINK-- |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | --INVALID-LINK-- |
| MDA-MB-231 | Breast Cancer | Not Reported | Inhibits Invasion | --INVALID-LINK-- |
| HT1080 | Fibrosarcoma | Not Reported | Inhibits Invasion | --INVALID-LINK-- |
Table 2: Cytotoxicity (IC50 in µM) of Osthole and Imperatorin in Cancer Cell Lines
| Cell Line | Cancer Type | Osthole | Imperatorin | Reference |
| HeLa | Cervical Cancer | 77.96 (24h), 64.94 (48h) | Not Reported | --INVALID-LINK-- |
| CoLo 205 | Colon Cancer | Antiproliferative | Antiproliferative | --INVALID-LINK-- |
| HT-29 | Colon Cancer | Not Reported | 78 | --INVALID-LINK-- |
| RK33 | Larynx Cancer | Not Reported | 67.8 | --INVALID-LINK-- |
| TE671 | Rhabdomyosarcoma | Not Reported | 111.2 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin compounds (e.g., this compound, decursinol angelate, osthole, imperatorin) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[4][5]
2. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to assess the levels of key proteins in signaling pathways, such as PI3K/AKT/mTOR.
-
Cell Lysis and Protein Extraction: Following treatment with the coumarin compounds for a specified time, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the proteins is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., total AKT, phosphorylated AKT (p-AKT), total mTOR, p-mTOR). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).[6][7][8]
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of PI3K/AKT/mTOR and MAPK Pathways
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[9][10] Decursin can suppress the phosphorylation of AKT, a key kinase in this pathway, thereby inhibiting downstream signaling to mTOR and preventing the transcription of genes responsible for cell growth. Additionally, decursin has been reported to affect the MAPK pathway, which is also involved in cell proliferation and survival.[3]
Caption: this compound inhibits the PI3K/AKT/mTOR and MAPK signaling pathways.
Decursinol Angelate: Modulation of PI3K/AKT and NF-κB Pathways
Decursinol angelate, an isomer of decursin, also demonstrates anticancer activity by inhibiting the PI3K/AKT pathway.[11][12] Furthermore, it has been shown to suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[11]
Caption: Decursinol angelate inhibits the PI3K/AKT and NF-κB signaling pathways.
Osthole: Targeting MAPK and PI3K/Akt Pathways
Osthole has been shown to inhibit the proliferation of various cancer cells by blocking both the MAPK and PI3K/Akt signaling pathways.[13][14][15] Its ability to modulate these critical pathways contributes to its observed anti-proliferative and pro-apoptotic effects.
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Inhibitory Role of Osthole in Rat MSCs Osteogenic Differentiation and Proliferation via Wnt/β-Catenin and Erk1/2-MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Decursin and Paclitaxel: Divergent Mechanisms in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, both natural products and synthetic compounds offer a wealth of potential therapeutic agents. This guide provides a head-to-head comparison of two such molecules: (+)-Decursin, a pyranocoumarin from the roots of Angelica gigas, and Paclitaxel, a renowned diterpenoid derived from the Pacific yew tree. While both exhibit anticancer properties, their mechanisms of action diverge significantly. Paclitaxel is a well-established microtubule-stabilizing agent, directly interfering with the cytoskeleton to induce cell cycle arrest and apoptosis. In contrast, current research on this compound points towards a mechanism independent of microtubule interaction, focusing instead on the modulation of key signaling pathways involved in cell proliferation and survival.
This document serves as a comparative resource, presenting the available experimental data on each compound's effects. For paclitaxel, we provide quantitative data on its impact on microtubule dynamics. For this compound, we focus on its influence on cellular signaling cascades. This guide is intended to inform researchers, scientists, and drug development professionals on the distinct and potentially complementary roles these compounds may play in cancer therapeutics.
I. Quantitative Data Comparison
The following tables summarize the quantitative data available for Paclitaxel's effects on microtubule dynamics and cellular processes. As there is currently no evidence to suggest that this compound directly targets microtubules, comparable data for this compound is not available.
Table 1: In Vitro Effects of Paclitaxel on Tubulin Polymerization
| Parameter | Value | Cell Line/System | Reference |
| ED50 (Tubulin Polymerization) | 0.5 µM | Purified GTP-tubulin | [1] |
| Potency (Biochemical Assay) | 10 nM | Purified tubulin | [2] |
Table 2: Cellular Effects of Paclitaxel
| Parameter | Value | Cell Line | Reference |
| IC50 (Cytotoxicity) | 15 nM | A2780 (ovarian cancer) | [1] |
| IC50 (Cytotoxicity) | 5 nM | PC3 (prostate cancer) | [1] |
| IC50 (Cytotoxicity) | 8.037 nM | HeLa (cervical cancer) | [3] |
| EC50 (Tubulin Assembly) | 11.29 nM | HeLa (cervical cancer) | [3] |
| Mitotic Arrest Concentration | 10 nM | CHO (Chinese hamster ovary) | [4] |
| Mitotic Arrest Duration (3 nM) | <5 hours | HeLa (cervical cancer) | [5][6] |
Table 3: Effects of Paclitaxel on Microtubule Dynamics in Living Cells
| Parameter | Cell Line | Concentration | % Inhibition | Reference |
| Shortening Rate | Caov-3 (ovarian adenocarcinoma) | 30 nM | 32% | [7][8] |
| Growing Rate | Caov-3 (ovarian adenocarcinoma) | 30 nM | 24% | [7][8] |
| Dynamicity | Caov-3 (ovarian adenocarcinoma) | 30 nM | 31% | [7][8] |
| Shortening Rate | A-498 (kidney carcinoma) | 100 nM | 26% | [7][8] |
| Growing Rate | A-498 (kidney carcinoma) | 100 nM | 18% | [7][8] |
| Dynamicity | A-498 (kidney carcinoma) | 100 nM | 63% | [7][8] |
II. Experimental Protocols
A. In Vitro Tubulin Polymerization Assay (for Paclitaxel)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Paclitaxel (or other test compounds) dissolved in DMSO
-
Pre-warmed 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL on ice.
-
Add varying concentrations of paclitaxel (e.g., 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate. A vehicle control (DMSO) should be included.
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour.
-
The increase in absorbance over time corresponds to the rate of tubulin polymerization. Data can be used to determine parameters such as the maximum rate of polymerization (Vmax) and the extent of polymerization at steady state.
B. Cell-Based Microtubule Stabilization Assay (for Paclitaxel)
This assay quantifies the stabilizing effect of a compound on the microtubule network within cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Paclitaxel (or other test compounds)
-
Microtubule-depolymerizing agent (e.g., Combretastatin-A4 or Nocodazole)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of paclitaxel for a defined period (e.g., 2 hours).
-
Thirty minutes before the end of the paclitaxel treatment, add a fixed concentration of a microtubule-depolymerizing agent (e.g., 50 nM Combretastatin-A4) to the wells.[9]
-
After the incubation, fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity and morphology of the microtubule network. A higher fluorescence intensity in the presence of the depolymerizing agent indicates a stabilizing effect of the test compound.
C. Western Blot Analysis for Signaling Pathway Modulation (for this compound)
This protocol is used to assess the effect of this compound on the phosphorylation status or expression levels of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phospho-Akt, Akt, phospho-STAT3, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression or phosphorylation.
III. Visualization of Mechanisms and Workflows
A. Paclitaxel's Mechanism of Action on Microtubule Dynamics
Caption: Paclitaxel's mechanism of action on microtubule dynamics.
B. Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
C. Signaling Pathways Affected by this compound
Caption: Signaling pathways inhibited by this compound.
IV. Conclusion
This comparative guide highlights the distinct mechanisms of action of this compound and paclitaxel. Paclitaxel's efficacy is intrinsically linked to its ability to stabilize microtubules, leading to mitotic arrest and subsequent cell death. The provided quantitative data and experimental protocols offer a clear framework for evaluating compounds with similar microtubule-targeting activities.
Conversely, this compound emerges as an agent that influences cancer cell fate through the modulation of critical signaling pathways, such as PI3K/AKT/mTOR and JAK/STAT, without directly interacting with the microtubule network. This distinction is crucial for drug development professionals seeking to explore novel therapeutic strategies, including combination therapies where agents with different mechanisms of action could act synergistically.
Further research into the molecular targets of this compound is warranted to fully elucidate its anticancer potential. The experimental protocols outlined in this guide can serve as a foundation for future comparative studies, should evidence of microtubule interaction by this compound or its derivatives emerge. For now, this guide provides an objective comparison based on the current scientific understanding, underscoring the diverse approaches available in the pursuit of novel cancer therapeutics.
References
- 1. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 4. Selective Potentiation of Paclitaxel (Taxol)-Induced Cell Death by Mitogen-Activated Protein Kinase Kinase Inhibition in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
Validating the Anti-inflammatory Activity of (+)-Decursin in a Murine Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of (+)-Decursin and its derivatives with commonly used anti-inflammatory agents in established murine models of inflammation. The data presented is compiled from various studies to offer insights into the potential of this compound as a therapeutic agent.
Executive Summary
This compound, a pyranocoumarin isolated from the roots of Angelica gigas, has demonstrated notable anti-inflammatory properties in preclinical studies. This guide evaluates its performance in two standard murine models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The experimental data for a synthetic derivative of decursin is compared against the corticosteroid Dexamethasone, while the performance of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in similar models is presented for context. The underlying mechanisms of action involving key inflammatory signaling pathways are also detailed.
Comparative Performance Data
The following tables summarize the quantitative data from murine studies. It is important to note that the data for the decursin derivative and Dexamethasone in the LPS model are from a head-to-head study, ensuring a direct comparison. However, the data for Indomethacin in the carrageenan-induced paw edema model is collated from various studies and is presented for reference. A direct comparative study of this compound against Indomethacin in this model was not available in the public domain at the time of this review.
LPS-Induced Lung Inflammation Model
This model mimics systemic inflammation and allows for the quantification of key inflammatory mediators.
| Compound/Treatment | Dose | Parameter Measured | Result | Source |
| Vehicle (LPS only) | - | TNF-α in Bronchoalveolar Lavage Fluid (BALF) | Increased levels | [1] |
| Decursin Derivative (JB-V-60) | 0.56 mg/kg | TNF-α in BALF | Significantly decreased | [1] |
| Dexamethasone | 0.56 mg/kg | TNF-α in BALF | Significantly decreased | [1] |
| Vehicle (LPS only) | - | iNOS Expression in Lung Tissue | Increased expression | [1] |
| Decursin Derivative (JB-V-60) | 0.56 mg/kg | iNOS Expression in Lung Tissue | Significantly reduced | [1] |
| Dexamethasone | 0.56 mg/kg | iNOS Expression in Lung Tissue | Significantly reduced | [1] |
Carrageenan-Induced Paw Edema Model
This model is a widely accepted method for evaluating acute inflammation by measuring the increase in paw volume (edema) after carrageenan injection.
| Compound/Treatment | Dose | Time Point | Paw Edema Inhibition (%) | Source |
| Indomethacin | 10 mg/kg | 2 hours | 46.87 | [2] |
| Indomethacin | 10 mg/kg | 3 hours | 65.71 | [2] |
Disclaimer: The data for Indomethacin is provided for reference from a representative study. A direct comparison with this compound in the same study was not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. Carrageenan-Induced Paw Edema
This protocol is a standard method for inducing acute inflammation.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered to the right hind paw of the mice.
-
Treatment: Test compounds (e.g., this compound, Indomethacin) or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control (carrageenan only) group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema model.
2. LPS-Induced Systemic Inflammation
This protocol is used to induce a systemic inflammatory response.
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
-
Treatment: Test compounds (e.g., this compound derivative, Dexamethasone) or vehicle are administered, often at a specific time point relative to the LPS challenge (e.g., 2 hours post-LPS).
-
Sample Collection: At a predetermined time after LPS injection (e.g., 6 hours), animals are euthanized, and samples such as bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
-
Analysis: Pro-inflammatory markers such as TNF-α, IL-6, and IL-1β in BALF are quantified using ELISA. The expression of inflammatory enzymes like iNOS in lung tissue is analyzed by methods such as Western blot or immunohistochemistry.
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: Workflow for LPS-induced systemic inflammation model.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Studies have shown that decursin can inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.[1]
References
Cross-Validation of (+)-Decursin's Anticancer Effects in Prostate Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of (+)-Decursin across various prostate cancer cell lines, including DU145, PC-3, and LNCaP. The data presented is compiled from multiple studies to offer a cross-validated perspective on the compound's efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on prostate cancer cell viability, apoptosis induction, and the expression of key apoptosis-related proteins.
Table 1: Comparative IC50 Values of this compound and its Analogue in Prostate Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Treatment Duration |
| PC-3 | Decursinol Angelate | 13.63[1] | 72 hours[1] |
| DU145 | This compound | Not explicitly stated | 24 to 96 hours[2] |
| LNCaP | This compound | Not explicitly stated | 24 to 96 hours[2] |
Note: While specific IC50 values for this compound in DU145 and LNCaP cells were not available in a comparative format, studies have shown that treatment with 25-100 µM of this compound for 24 to 96 hours strongly inhibits the growth of these cell lines.[2]
Table 2: Apoptosis Induction by this compound and its Analogue in Prostate Cancer Cell Lines
| Cell Line | Compound | Treatment | Apoptosis Analysis | Results |
| PC-3 | Decursinol Angelate | IC50 concentration | Flow Cytometry (Annexin V/PI staining) | Significant increase in apoptosis compared to control.[1] |
| DU145 | This compound | 25-100 µM | Not explicitly quantified | Induction of apoptosis observed.[2] |
| LNCaP | This compound | 25-100 µM | Not explicitly quantified | Induction of apoptosis observed.[2] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression |
| DU145 | This compound (25-100 µM) | Cleaved Caspase-9 | Increase[2] |
| DU145 | This compound (25-100 µM) | Cleaved Caspase-3 | Increase[2] |
| LNCaP | This compound (25-100 µM) | Cleaved Caspase-9 | Increase[2] |
| LNCaP | This compound (25-100 µM) | Cleaved Caspase-3 | Increase[2] |
| PC-3 | This compound | Not explicitly quantified | Not explicitly quantified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This protocol is a general representation of an MTS assay used to determine cell viability.
-
Cell Seeding: Prostate cancer cells (DU145, PC-3, or LNCaP) are seeded in a 96-well plate at a density of 3,000-4,000 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following the treatment period, 20 µL of MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the general steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.[1]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.[1] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
This protocol describes the general procedure for analyzing protein expression.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
References
A Comparative Analysis of the Safety and Toxicity Profiles: (+)-Decursin Versus Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of the natural compound (+)-Decursin against conventional chemotherapeutic agents. The information herein is supported by experimental data to assist researchers in evaluating its potential as a novel anticancer agent.
Overview of Safety and Toxicity
The therapeutic efficacy of any anticancer agent is intrinsically linked to its safety and toxicity profile. Standard chemotherapeutics are often limited by severe side effects due to their lack of specificity, affecting both cancerous and healthy, rapidly dividing cells.[1][2] This leads to a narrow therapeutic window and significant patient morbidity. In contrast, natural compounds like this compound are being investigated for their potential to offer a wider therapeutic index with selective cytotoxicity towards cancer cells.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound and representative standard chemotherapeutic agents.
Table 1: Comparative Acute Toxicity Data
| Compound | Class/Type | LD₅₀ (Median Lethal Dose) | Species | Route | Reference |
| This compound | Pyranocoumarin | > 2000 mg/kg | Rat | Oral | [3][4][5] |
| Doxorubicin | Anthracycline | ~10 mg/kg | Rat | Intravenous | [6] |
| Cisplatin | Platinum-based | ~12 mg/kg | Rat | Intraperitoneal | [6] |
| Paclitaxel | Taxane | ~30 mg/kg | Mouse | Intravenous | [6] |
| Methotrexate | Antimetabolite | ~135 mg/kg | Rat | Oral | [6] |
Table 2: Comparative Profile of Common Side Effects and Toxicities
| Toxicity/Side Effect | Standard Chemotherapeutics (Commonly Observed) | This compound (Preclinical Data) |
| Myelosuppression | Severe; leads to neutropenia, anemia, thrombocytopenia.[1][7][8] | Not reported in preclinical studies. |
| Gastrointestinal | High incidence of nausea, vomiting, diarrhea, mucositis.[1][9][10][11] | Not reported as a significant issue. |
| Alopecia (Hair Loss) | Very common with many agents.[1][7][9] | Not reported. |
| Cardiotoxicity | Significant risk with anthracyclines (e.g., Doxorubicin).[6][11] | No histological anomalies observed in the heart in rat studies.[3][5] |
| Nephrotoxicity | Dose-limiting for platinum-based drugs (e.g., Cisplatin).[6][11] | No histological anomalies observed in the kidney in rat studies.[3][5] |
| Neurotoxicity | Common with taxanes and platinum compounds (peripheral neuropathy).[6][12] | No histological anomalies observed in the cerebrum in rat studies.[3][5] |
| Hepatotoxicity | Can occur with various agents like methotrexate.[6][11] | Studies suggest potential hepatoprotective properties.[4] |
| Mutagenicity | Many agents are genotoxic. | Found to be non-mutagenic in the Ames test.[4][5] |
Table 3: Dose-Limiting Toxicities (DLTs) of Selected Standard Chemotherapeutics
| Chemotherapeutic Agent | Dose-Limiting Toxicity | Mechanism | Reference |
| Doxorubicin | Cardiomyopathy | Free radical formation and mitochondrial dysfunction. | [6][11] |
| Cisplatin | Nephrotoxicity | Accumulation in renal tubules, leading to apoptosis and inflammation. | [6] |
| Bleomycin | Pulmonary Fibrosis | Inflammatory and fibrotic lung damage. | [6] |
| Vincristine | Neurotoxicity | Disruption of microtubule function in neurons. | [6] |
| Paclitaxel | Peripheral Neuropathy | Axonal damage and disruption of microtubule dynamics. | [6] |
| Irinotecan | Severe Diarrhea | Direct damage to the gastrointestinal mucosa. | [6] |
Mechanistic Insights: Signaling Pathways
The differential toxicity profiles can be attributed to the distinct signaling pathways modulated by these compounds.
This compound: This compound exhibits a multi-targeted approach, often inducing apoptosis selectively in cancer cells while showing minimal effect on normal cells.[13] It modulates several key pathways:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway disrupts cancer cell growth, metabolism, and survival.[13][14][15]
-
MAPK Pathway: this compound has been shown to inhibit ERK activation while inducing p38 MAP kinase activation, promoting an apoptotic response.[14][16]
-
STAT3 & Hippo/YAP Pathways: It can suppress tumor growth and invasion by downregulating these pathways.[14]
-
Apoptosis Regulation: It directly influences apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[16]
Standard Chemotherapeutics: The mechanism of action for many traditional agents involves inducing widespread cellular damage, primarily targeting DNA replication and cell division. This leads to the activation of stress and damage response pathways in both normal and cancerous cells.
-
DNA Damage Response: Agents like cisplatin and doxorubicin cause DNA damage, which activates pathways involving p53 and CHEK1 to induce cell cycle arrest and apoptosis.[17]
-
Inflammatory & ROS Pathways: Toxicity in normal tissues is often mediated by the activation of inflammatory cascades, apoptosis, and the generation of reactive oxygen species (ROS).[6]
-
Microtubule Disruption: Taxanes and vinca alkaloids interfere with microtubule dynamics, leading to mitotic arrest and cell death.[2]
Below are diagrams illustrating these pathways.
Caption: A generalized workflow for preclinical safety and toxicity evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Simplified mechanism of action for DNA-damaging chemotherapies.
Experimental Protocols
The evaluation of a compound's safety and toxicity profile relies on a series of standardized in vitro and in vivo assays.[18][19][20]
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
-
Methodology:
-
Cell Culture: Plate cancer cells and normal (non-cancerous) control cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value. A higher IC₅₀ in normal cells compared to cancer cells suggests selectivity.
-
B. In Vitro Mutagenicity Test (Ames Test)
-
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.[5]
-
Methodology:
-
Strain Selection: Use several mutant strains of S. typhimurium that cannot synthesize histidine.
-
Metabolic Activation: Conduct the test with and without a liver enzyme extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[5]
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in a test tube.
-
Plating: Pour the mixture onto a minimal agar plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
C. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute toxicity (and estimate the LD₅₀) of a single oral dose of a substance.
-
Methodology:
-
Animal Model: Use a small number of animals (e.g., Sprague-Dawley rats), typically females, as they are often more sensitive.[3]
-
Dosing: Administer the compound to one animal at a time, starting with a dose expected to be non-lethal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[5]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The procedure continues until a stopping criterion is met (e.g., a specific number of dose reversals have occurred).
-
Analysis: The LD₅₀ is calculated from the pattern of outcomes using statistical methods. A full examination, including gross necropsy and histopathology of major organs, is performed to identify target organ toxicity.
-
Conclusion
Preclinical data strongly suggests that this compound possesses a significantly more favorable safety and toxicity profile compared to standard chemotherapeutics. Its high LD₅₀ value (>2000 mg/kg in rats) and lack of organ damage in subacute studies stand in stark contrast to the low LD₅₀ values and well-documented organ toxicities of conventional agents.[3][4] Furthermore, its apparent lack of mutagenicity and its multi-targeted action on cancer-specific signaling pathways like PI3K/Akt and MAPK highlight its potential as a selective anticancer agent.[5][13][14]
While standard chemotherapeutics remain a cornerstone of cancer treatment, their utility is often hampered by severe, dose-limiting toxicities. This compound represents a promising candidate for further development, potentially offering a wider therapeutic window and reduced patient burden. Rigorous clinical trials are necessary to translate these promising preclinical findings into therapeutic applications.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying dose-limiting toxicities of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy Side Effects | American Cancer Society [cancer.org]
- 8. targetedonc.com [targetedonc.com]
- 9. The Most Common Side Effects Experienced by Patients Were Receiving First Cycle of Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy - Mayo Clinic [mayoclinic.org]
- 11. Common Toxicities of Chemotherapy [csh.org.tw]
- 12. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 15. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comparative Analysis of the Gene Expression Profiles Induced by (+)-Decursin and Resveratrol
A deep dive into the molecular mechanisms of two potent natural compounds reveals distinct and overlapping effects on cellular signaling and gene expression, offering valuable insights for researchers, scientists, and drug development professionals.
In the quest for novel therapeutic agents, particularly in oncology, natural compounds have emerged as a promising frontier. Among these, (+)-decursin, a pyranocoumarin from the Korean Angelica gigas Nakai root, and resveratrol, a polyphenol found in grapes and other plants, have garnered significant attention for their anti-cancer properties. While both compounds exhibit pleiotropic effects, a direct comparative analysis of their impact on global gene expression has been challenging due to a disparity in available research. This guide provides a comprehensive comparison based on existing literature, highlighting their effects on key signaling pathways and presenting available gene expression data for resveratrol, while noting the current data limitations for this compound.
Unraveling the Signaling Networks: Distinct and Convergent Pathways
Both this compound and resveratrol exert their biological effects by modulating a complex network of intracellular signaling pathways. While there is some overlap, they primarily target distinct molecular cascades.
This compound: A Modulator of Cell Survival and Proliferation Pathways
This compound has been shown to influence several critical signaling pathways involved in cancer cell growth, survival, and metastasis.[1][2][3] Key pathways affected by this compound include:
-
PI3K/Akt Signaling: This pathway is crucial for cell survival and proliferation. This compound has been observed to inhibit the abnormal activation of the PI3K/Akt pathway in various cancer models.[1]
-
MAPK/ERK Signaling: The MAPK/ERK pathway plays a central role in cell proliferation, differentiation, and survival. Studies have shown that this compound can modulate this pathway, often leading to the downregulation of key components like cyclin D1.[1][2]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of gene expression involved in cell growth and transformation. This compound has been found to suppress the STAT3/c-Myc pathway.[4]
-
NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cell survival. Research indicates that this compound can inhibit NF-κB signaling.[3]
Resveratrol: A Multifaceted Regulator of Cellular Processes
Resveratrol's influence on signaling pathways is extensive, impacting processes from cell cycle regulation to inflammation and metabolism. Key pathways modulated by resveratrol include:
-
SIRT1 Activation: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity. Resveratrol is a well-known activator of SIRT1.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Resveratrol has been shown to activate the AMPK pathway.
-
TGF-β/SMAD Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Resveratrol has been shown to inhibit this pathway.
-
Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is often implicated in cancer. Resveratrol can inhibit the Wnt/β-catenin pathway.
-
Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor plays a pivotal role in tumor growth. Microarray studies have revealed that resveratrol can down-regulate the expression of AR and its target genes.[5][6][7]
Gene Expression Profiles: A Look at the Available Data
While a direct comparison of genome-wide expression data is currently limited, existing studies on resveratrol provide valuable insights into its transcriptional effects.
Resveratrol's Impact on Gene Expression in Cancer Cells
Microarray analyses have been instrumental in elucidating the global gene expression changes induced by resveratrol in various cancer cell lines.
-
Prostate Cancer: In LNCaP human prostate cancer cells, resveratrol treatment led to time-dependent expression changes in over 1,600 transcripts.[5][6][7] Notably, it modulated a significant number of genes in the androgen pathway, including the androgen receptor (AR) and prostate-specific antigen (PSA).[5][6][7] Furthermore, resveratrol down-regulated the expression of genes involved in cell cycle progression and proliferation.[5][6][7]
-
Breast Cancer: In MCF-7 human breast cancer cells, microarray analysis revealed that resveratrol treatment altered the mRNA expression of 1,211 genes by at least two-fold.[8] A significant portion of these genes were involved in DNA repair, with a notable downregulation of key genes in this pathway.[8] Other studies in breast cancer cell lines have shown that resveratrol regulates the expression of genes involved in cell cycle control, apoptosis, metastasis, and estrogen receptor signaling.[9][10][11]
Table 1: Summary of Resveratrol's Effects on Gene Expression in Cancer Cells
| Cell Line | Experimental Method | Key Findings | Reference |
| LNCaP (Prostate) | Spotted DNA Microarray | Time-dependent changes in >1,600 transcripts; modulation of androgen pathway genes (AR, PSA); downregulation of cell cycle genes. | [5][6][7] |
| MCF-7 (Breast) | Affymetrix Microarray | Altered expression of 1,211 genes (518 upregulated, 693 downregulated); significant downregulation of DNA repair genes. | [8] |
| MCF-7, MBA-MB-231 (Breast) | GEarray™ | Regulation of genes in cell cycle, apoptosis, metastasis, cell adhesion, and ER signaling. | [9] |
Data for this compound: A Call for Further Research
Experimental Protocols: A Glimpse into the Methodology
The following provides a general overview of the experimental protocols typically employed in studying the effects of natural compounds on gene expression.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines relevant to the research question (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or resveratrol for specific time periods. A vehicle control (e.g., DMSO) is always included.
RNA Extraction and Quality Control
-
Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and integrity is checked using methods like agarose gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
-
Microarray Analysis:
-
cDNA Synthesis and Labeling: RNA is reverse-transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity at each probe spot.
-
Data Analysis: The raw data is normalized and analyzed to identify differentially expressed genes between the treated and control groups.
-
-
RNA Sequencing (RNA-seq):
-
Library Preparation: RNA is fragmented, and sequencing adapters are ligated to the fragments to create a cDNA library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Statistical analysis is then performed to identify differentially expressed genes.
-
Conclusion and Future Directions
This comparative analysis reveals that while both this compound and resveratrol are potent natural compounds with significant anti-cancer potential, they appear to exert their effects through distinct, albeit sometimes overlapping, signaling pathways. Resveratrol's impact on gene expression, particularly in prostate and breast cancer, has been extensively studied, providing a rich dataset for understanding its molecular mechanisms.
The significant gap in our knowledge lies in the lack of comprehensive, genome-wide gene expression data for this compound in cancer models. Future research employing microarray or RNA-seq technologies to profile the transcriptional changes induced by this compound is imperative. Such studies will not only allow for a more direct and quantitative comparison with resveratrol but will also uncover novel molecular targets and pathways modulated by this promising compound. A deeper understanding of the similarities and differences in their mechanisms of action will be invaluable for the rational design of future therapeutic strategies, potentially including combination therapies that leverage the unique strengths of each compound.
References
- 1. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]
- 2. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol induces downregulation of DNA repair genes in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of resveratrol on the expression of a panel of genes interacting with the BRCA1 oncosuppressor in human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-proliferative and gene expression actions of resveratrol in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decursin and decursinol angelate improve wound healing by upregulating transcription of genes encoding extracellular matrix remodeling proteins, inflammatory cytokines, and growth factors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (+)-Decursin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (+)-Decursin, a pyranocoumarin with notable anti-cancer, anti-inflammatory, and neuroprotective activities. Adherence to these guidelines is critical for laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary safety precautions and disposal methods.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[1] Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and cleaning materials from spills.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Waste Collection:
-
Solid Waste: Place contaminated solids directly into the designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed container. If dissolved in a solvent, the solvent's hazards must also be considered and managed appropriately.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials. Keep the container closed when not in use.
-
-
Disposal:
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of dust or aerosol generation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated solids. Use non-sparking tools if a flammable solvent was involved.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent. All cleaning materials must be disposed of as hazardous waste.
-
Package and Label: Place all cleanup materials in a sealed, labeled hazardous waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (+)-Decursin
Essential Safety and Handling Guide for (+)-Decursin
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, grounded in established safety protocols for cytotoxic and coumarin-class chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes skin and serious eye irritation[1]. Therefore, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advised for handling concentrated solutions[2][3]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are being handled to protect from splashes and dust[4]. |
| Body Protection | Laboratory coat | A disposable, low-permeability gown with a closed front and long, cuffed sleeves should be worn to protect skin and personal clothing[1][5]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Not generally required when handling small quantities in a certified chemical fume hood. For handling powders outside of a fume hood, a fit-tested N95 or N100 respirator is recommended to prevent inhalation of dust[1][5][6]. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to maintaining a safe laboratory environment when working with this compound.
Preparation and Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Accessible Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible before beginning work[4].
-
Work Surface: Prepare the work area by laying down an absorbent, plastic-backed pad to contain any potential spills[7].
Weighing and Solution Preparation
-
Donning PPE: Before handling the compound, put on all recommended PPE as detailed in Table 1.
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood to prevent the dispersion of dust. Use anti-static weigh paper or a weighing boat.
-
Dissolving: To prepare a solution, slowly add the solid this compound to the solvent to avoid splashing.
Experimental Use
-
Containment: Keep all containers of this compound sealed when not in use.
-
Transfers: Use appropriate tools, such as a spatula for solids and a calibrated pipette for solutions, to perform transfers.
-
Avoid Contamination: Do not wear contaminated gloves outside of the immediate work area. If you need to leave the area, remove at least one glove to open doors[8].
Post-Handling Procedures
-
Decontamination: After handling, thoroughly clean all equipment and the work area with an appropriate solvent, followed by soap and water, to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[1][4].
Waste Segregation
-
Dedicated Waste Streams: Do not mix this compound waste with other waste streams. It should be segregated as cytotoxic or hazardous chemical waste[8][9].
Solid Waste Disposal
-
Container: Collect all contaminated solid waste, including gloves, disposable gowns, weigh paper, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container[9].
-
Labeling: The container should be labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
Liquid Waste Disposal
-
Container: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," "Cytotoxic Waste," the chemical name "this compound," and the solvent(s) used.
Sharps Disposal
-
Container: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste[8].
Waste Pickup and Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials until pickup.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste[10].
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
